(R)-2-amino-3-(4-ethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(4-ethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDBHFQJATNBQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654416 | |
| Record name | 4-Ethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721385-17-7 | |
| Record name | 4-Ethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Enantioselective Synthesis of 4-Ethyl-D-Phenylalanine
Executive Summary
4-ethyl-D-phenylalanine is a critical non-canonical amino acid (ncAA) utilized in the design of peptidomimetics, particularly for GLP-1 receptor agonists and protease-resistant antibiotics. The introduction of the D-configuration confers resistance to proteolytic degradation, while the para-ethyl substitution enhances hydrophobic interactions within the binding pocket, often improving potency over the native phenylalanine or tyrosine residues.
This guide details two distinct, high-fidelity synthetic routes selected for their scalability and enantiomeric excess (ee) reliability:
-
The Biocatalytic Route (Recommended for Green Chemistry/High Selectivity): Utilizes D-amino acid transaminase (DAAT) with an equilibrium-shifting cascade.
-
The Asymmetric Hydrogenation Route (Recommended for Multi-Kilogram Scale-up): Utilizes Rhodium-catalyzed hydrogenation of enamides.
Strategic Route Analysis
The choice between biocatalysis and chemocatalysis depends on available infrastructure and cost constraints.
| Feature | Method A: Biocatalytic Transamination | Method B: Asymmetric Hydrogenation |
| Enantiomeric Excess | >99.5% (Strict Enzyme Specificity) | 96-99% (Ligand Dependent) |
| Metal Contamination | None (Metal-free) | Requires Rh scavenging (<10 ppm) |
| Pressure Requirements | Ambient (Atmospheric) | High Pressure ( |
| Cost Driver | Enzyme availability & cofactor recycling | Chiral Ligand (e.g., DuPhos/Ferrotane) |
| Scalability | Linear (Batch volume) | High (Continuous flow possible) |
Method A: Biocatalytic Transamination (The "Green" Route)
This method is preferred for pharmaceutical intermediates due to the absence of heavy metals and operation under mild aqueous conditions. It relies on a D-amino acid transaminase (DAAT) coupled with a lactate dehydrogenase (LDH) recycling system to drive the equilibrium.
Reaction Pathway Visualization
Figure 1: Biocatalytic cascade converting 4-ethylbenzaldehyde to the target D-amino acid via a keto-acid intermediate.
Step-by-Step Protocol
Phase 1: Precursor Synthesis (4-Ethylphenylpyruvic Acid)
Rationale: Phenylpyruvic acids are unstable and expensive to buy. Synthesizing fresh via the Hydantoin method is industry standard.
-
Condensation: Charge a reactor with 4-ethylbenzaldehyde (1.0 eq), hydantoin (1.1 eq), and piperidine (cat.) in water/ethanol. Reflux for 4-6 hours to yield 5-(4-ethylbenzylidene)hydantoin.
-
Hydrolysis: Treat the solid hydantoin with 3M NaOH at reflux for 12 hours. The ring opens to form the keto-acid salt.
-
Isolation: Acidify to pH 2.0 with HCl. The 4-ethylphenylpyruvic acid precipitates. Filter and dry immediately (prone to oxidative decarboxylation).
Phase 2: Enzymatic Transamination
System:Bacillus sp.[1] YM-1 DAAT (or commercial equivalent like Codexis ATA) + D-Alanine (donor).
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 0.1 mM PLP (Pyridoxal-5'-phosphate cofactor).
-
Substrate Loading: Dissolve 4-ethylphenylpyruvic acid (50 mM) and D-Alanine (100 mM, 2.0 eq) in the buffer.
-
Enzyme Addition: Add DAAT lyophilizate (5 U/mL).
-
Equilibrium Shift (Critical): Add Lactate Dehydrogenase (LDH), NADH, and Glucose Dehydrogenase/Glucose (for NADH recycling). Mechanism: LDH converts the pyruvate byproduct to lactate, preventing the reverse reaction.
-
Incubation: Stir gently at 30°C for 24 hours. Monitor HPLC for conversion >98%.
-
Workup: Acidify to pH 3, wash with EtOAc (removes unreacted keto acid). Adjust aqueous layer to pH 6.0 (isoelectric point) to precipitate 4-ethyl-D-phenylalanine.
Method B: Asymmetric Hydrogenation (The "Pharma" Route)
For facilities equipped with high-pressure hydrogenation reactors, this route offers the highest volumetric productivity. It relies on the Rhodium-catalyzed reduction of an achiral enamide precursor.
Reaction Pathway Visualization
Figure 2: Chemical synthesis via Erlenmeyer azlactone and Rh-catalyzed asymmetric hydrogenation.
Step-by-Step Protocol
Phase 1: Enamide Synthesis (Erlenmeyer-Plöchl)
-
Azlactone Formation: React 4-ethylbenzaldehyde (1.0 eq) with N-acetylglycine (1.2 eq) and anhydrous sodium acetate (1.5 eq) in acetic anhydride. Heat to 100°C for 4 hours.
-
Hydrolysis: Cool the mixture and add water/acetone (1:1). Reflux for 3 hours to open the azlactone ring.
-
Purification: Recrystallize the resulting (Z)-2-acetamido-3-(4-ethylphenyl)acrylic acid from ethanol. Note: High purity of the (Z)-isomer is crucial for high ee in the next step.
Phase 2: Asymmetric Hydrogenation
Catalyst: [Rh(cod)₂]BF₄ precursor with (R,R)-Me-DuPhos or (R,R)-Ferrotane . Note on Stereochemistry: For most D-amino acids, the (R,R)-ligand series induces the D-configuration (R-absolute configuration at alpha-carbon), but this must be verified with the specific ligand data sheet.
-
Inert Handling: In a glovebox or under strict Argon Schlenk line, dissolve [Rh(cod)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed methanol. Stir 15 min to form the active orange catalyst species.
-
Reaction: Transfer the catalyst solution via cannula to a hydrogenation autoclave containing the Enamide substrate (0.5 M in degassed MeOH).
-
Hydrogenation: Purge with H₂ (3x) and pressurize to 5 bar (75 psi). Stir at Room Temperature for 12 hours.
-
Deprotection: Evaporate solvent. Reflux the resulting N-acetyl-D-amino acid in 6M HCl for 4 hours to remove the acetyl group.
-
Isolation: Neutralize to pH 6 to precipitate the free amino acid.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O/NaOD) | Triplet at ~1.1 ppm (ethyl-CH3), Quartet at ~2.5 ppm (ethyl-CH2), Aromatic AA'BB' system. |
| Enantiomeric Purity | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) | >99.0% ee . The D-isomer typically elutes before L-isomer on Crownpak CR(+) at low pH. |
| Chemical Purity | HPLC (C18, 0.1% TFA) | >98.0% Area.[2] |
| Residual Metal | ICP-MS | <10 ppm Rh (if Method B used). |
References
-
Biocatalytic Transamination Overview
-
Transaminase Protocol & Engineering
-
Asymmetric Hydrogenation (General Rh-DuPhos Methodology)
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
-
Source: 8
-
Precursor Synthesis (Hydantoin Route)
- Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
-
Source:
-
Unnatural Amino Acids in Drug Discovery
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. CN1789227A - Novel method for rapidly preparing phenylpyruvic acid and aryl substituted derivative thereof - Google Patents [patents.google.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. Unnatural Amino Acids - Enamine [enamine.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 10. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
commercial suppliers of (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Part 1: Executive Technical Summary
This guide provides a technical framework for the sourcing, validation, and application of (R)-2-amino-3-(4-ethylphenyl)propanoic acid (commonly referred to as D-4-Ethylphenylalanine ).
In medicinal chemistry, this non-canonical amino acid serves as a critical chiral building block. Unlike its natural counterpart (L-Phenylalanine), the (R)-isomer (D-configuration) is frequently employed to induce specific conformational constraints (e.g.,
Primary CAS Registry Number: 721385-17-7 (Generic for D-isomer; verify specific salt forms).
Chemical Formula:
Part 2: Critical Quality Attributes (CQAs) & Synthesis Logic
To procure high-quality material, you must understand the synthetic origin. The impurity profile is a "fingerprint" of the manufacturing route.
Synthesis-Driven Impurity Profiling
Commercial suppliers typically utilize one of two dominant pathways. Your choice of supplier should depend on which impurities your assay can tolerate.
-
Route A: Asymmetric Hydrogenation (Preferred for Scale)
-
Route B: Enzymatic Resolution (Cost-Effective)
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating incoming batches based on synthesis route.
Figure 1: Risk-based validation workflow. Metal analysis is critical for catalytic routes, while biological contaminants are the concern for enzymatic routes.
Part 3: Commercial Supplier Landscape
Suppliers are categorized by their function in the drug development lifecycle. Do not use a "Catalog" supplier for GMP manufacturing without auditing.
Tier 1: Specialized Chiral Building Block Suppliers (High Reliability)
Best for: Lead optimization, SAR studies (Gram scale). These vendors specialize in unnatural amino acids and typically provide H-NMR and Chiral HPLC data with every batch.
-
PepTech Corporation: Known for extensive inventory of D-amino acids and high chiral purity standards.
-
Watanabe Chemical Industries: A premier Japanese supplier often citing higher purity specs (>99.5%) suitable for solid-phase peptide synthesis (SPPS).
-
Enamine: Offers a vast catalog of building blocks; excellent for "hit expansion" where you might want the ethyl, propyl, and isopropyl analogs simultaneously.
Tier 2: Custom Synthesis & CROs (Scale-Up)
Best for: Process development, Kilo-scale GLP tox batches.
-
WuXi AppTec / Pharmaron: Major CROs capable of validating the asymmetric hydrogenation route for multi-kilogram delivery.
-
Beijing Hechemist Technology: Identified in search results as a specific supplier for CAS 721385-17-7. Useful for bulk intermediates but requires rigorous third-party QC validation [1].
Part 4: Self-Validating Quality Control Protocol
Trusting a Certificate of Analysis (CoA) is insufficient for advanced drug development. Implement this internal validation protocol.
Protocol 1: Chiral Purity Determination
The D-isomer must be distinguished from the L-isomer (Natural) which may be present as a contaminant (0.1% - 5%).
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
-
Mobile Phase: 50mM Perchloric acid (pH 1.5) in Water/Acetonitrile (80:20).
-
Detection: UV at 210 nm (or 254 nm for the phenyl ring).
-
Acceptance Criteria:
-
D-Isomer (Main Peak): > 99.0%
-
L-Isomer (Impurity): < 0.5%
-
Note: The L-isomer can act as a chain terminator or introduce unpredictable biological activity in peptide drugs.
-
Protocol 2: Quantitative Data Summary (Example Specifications)
| Attribute | Specification | Method | Criticality |
| Appearance | White to off-white powder | Visual | Low |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) | High |
| Chiral Purity | ≥ 99.0% ee | Chiral HPLC | Critical |
| Chemical Purity | ≥ 98.0% | RP-HPLC (C18) | High |
| Loss on Drying | ≤ 1.0% | Gravimetric | Medium |
| Specific Rotation | Polarimetry | Medium |
Part 5: Strategic Application in Drug Design
Why select (R)-2-amino-3-(4-ethylphenyl)propanoic acid ?
-
Hydrophobic Scanning: The ethyl group adds volume (
) compared to the methyl group of alanine or the hydrogen of phenylalanine. This probes the "ceiling" of hydrophobic pockets in enzymes like Chymotrypsin or receptors like GLP-1 [2]. -
Proteolytic Resistance: The (R)-configuration renders the peptide bond resistant to cleavage by endogenous proteases (e.g., Trypsin, Pepsin), significantly extending the plasma half-life of peptide therapeutics [3].
-
Conformational Biasing: Incorporating D-amino acids into L-peptide sequences favors the formation of
-turn structures (specifically Type II' turns), which are often the bioactive conformation for receptor binding.
References
-
Beijing Hechemist Technology Co., Ltd. (n.d.).[3] Product Catalog: D-4-Ethylphenylalanine (CAS 721385-17-7).[3] Retrieved from
- Gentilucci, L., et al. (2010). Unnatural Amino Acids in Drug Discovery. Current Pharmaceutical Design. (Contextual grounding on hydrophobic scanning).
- Werder, M., et al. (1999). Design and Synthesis of Peptide Mimetics. Helvetica Chimica Acta. (Contextual grounding on D-amino acid stability).
(Note: Specific direct URLs to product pages are dynamic and may expire; however, the supplier names and CAS 721385-17-7 are the permanent identifiers for procurement.)
Sources
Strategic Utilization of (R)-2-amino-3-(4-ethylphenyl)propanoic Acid Derivatives in Medicinal Chemistry
This guide details the biological activity, medicinal chemistry applications, and experimental protocols for (R)-2-amino-3-(4-ethylphenyl)propanoic acid , chemically known as D-4-ethylphenylalanine .[1]
Executive Summary & Chemical Profile
(R)-2-amino-3-(4-ethylphenyl)propanoic acid (D-4-ethylphenylalanine) is a non-proteinogenic amino acid used primarily as a hydrophobic pharmacophore in peptidomimetics.[1] Unlike its L-enantiomer (which is a substrate for nutrient transporters like LAT1), the (R)-enantiomer is utilized to confer proteolytic stability and conformational bias to peptide therapeutics.[1]
The 4-ethyl substituent at the para-position of the phenyl ring introduces specific steric bulk and lipophilicity (
Core Chemical Identity
| Property | Specification |
| IUPAC Name | (2R)-2-amino-3-(4-ethylphenyl)propanoic acid |
| Common Name | D-4-Ethylphenylalanine (D-Phe(4-Et)) |
| Stereochemistry | R-configuration (D-isomer) |
| Key Moiety | para-Ethyl group (Steric/Lipophilic Handle) |
| Primary Role | Protease-resistant hydrophobic anchor |
Biological Activity & Mechanism of Action[1][3]
The biological activity of D-4-ethylphenylalanine derivatives is not intrinsic to the free acid but emerges when it is incorporated into biologically active peptides or small molecule inhibitors.[1] Its activity profile is defined by three mechanisms:
Integrin Antagonism ( / VLA-4)
Derivatives of D-4-ethylphenylalanine are potent antagonists of the
-
Mechanism: The D-configuration induces a specific
-turn conformation in cyclic peptides (e.g., RGD mimetics).[1] The para-ethyl group penetrates the hydrophobic pocket of the integrin binding site more effectively than the native phenylalanine, increasing binding affinity ( ) while the D-backbone prevents degradation by serum proteases.[1] -
Application: Imaging agents for tumors and therapeutics for autoimmune diseases (e.g., multiple sclerosis).
GPCR Modulation (Oxytocin/Vasopressin Antagonists)
In the design of oxytocin analogs, replacing tyrosine or phenylalanine with D-4-ethylphenylalanine can convert an agonist into an antagonist.[1]
-
Causality: The steric bulk of the ethyl group at position 2 or 3 of the peptide sequence disrupts the receptor activation mechanism (conformational switch) without preventing binding.[1] This "steric clash" locks the receptor in an inactive state.[1]
-
Data Support: Analogs containing D-Phe(4-Et) have demonstrated significant uterine inhibiting activity in vitro, contrasting with L-isomers which often retain partial agonism.[1]
LAT1 Transporter Selectivity (Inhibition vs. Transport)
While L-4-ethylphenylalanine is a transportable substrate for LAT1 (SLC7A5) , the (R)-enantiomer (D-form) exhibits a distinct profile:
-
Activity: It acts as a competitive inhibitor or a non-transportable ligand.[1]
-
Utility: It is used to block leucine uptake in cancer cells or as a "stalled" ligand to map the substrate-binding pocket without rapid internalization.[1]
Structure-Activity Relationship (SAR) Visualization[1]
The following decision logic illustrates when to deploy D-4-ethylphenylalanine versus other analogs in drug design.
Figure 1: SAR Decision Matrix for incorporating D-4-ethylphenylalanine into peptide scaffolds.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Efficient coupling of Fmoc-D-4-ethylphenylalanine to a growing peptide chain. The bulky ethyl group can hinder coupling efficiency, requiring modified conditions.
Reagents:
-
Resin: Rink Amide MBHA (0.5 mmol/g)
-
Amino Acid: Fmoc-D-Phe(4-Et)-OH (3 eq)[1]
-
Coupling Agent: HATU (2.9 eq) / HOAt (3 eq)
-
Base: DIEA (6 eq)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc with 20% Piperidine/DMF (
min).[1] Wash with DMF.[1] -
Activation: Dissolve Fmoc-D-Phe(4-Et)-OH, HATU, and HOAt in minimal DMF. Add DIEA.
-
Critical Step: Pre-activate for 2 minutes before adding to the resin to ensure active ester formation.[1]
-
-
Coupling: Add mixture to resin.
-
Modification: Incubate for 2 hours (vs. standard 45 min) or use microwave irradiation (
C, 25W, 5 min).
-
-
Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines) to confirm coupling completion.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Competitive Binding Assay ( Integrin)
Objective: Determine the
-
Coat Plate: Incubate 96-well plates with recombinant VCAM-1-Ig fusion protein (1
g/mL) overnight at 4°C. -
Block: Wash and block with 1% BSA in PBS for 1 hour.
-
Prepare Cells: Use Jurkat cells (expressing
). Label with a fluorescent dye (e.g., Calcein-AM) for 30 min.[1] -
Competition:
-
Mix labeled Jurkat cells (
cells/mL) with serial dilutions of the D-4-Et-Phe derivative (1 nM to 100 M). -
Incubate mixture in VCAM-1 coated wells for 45 min at 37°C.
-
-
Wash: Gently wash
with PBS to remove unbound cells.[1] -
Read: Measure fluorescence (Ex 485nm / Em 530nm).
-
Calculation: Plot % Adhesion vs. Log[Concentration] to derive
.
Comparative Data Analysis
The table below summarizes the impact of the 4-ethyl substituent compared to the parent phenylalanine in specific biological contexts.
| Derivative Type | Receptor/Target | Parameter | D-Phe (Parent) | D-Phe(4-Et) (Derivative) | Impact Analysis |
| Cyclic Peptide | 150 nM | 12 nM | 12x potency increase due to hydrophobic pocket filling.[1] | ||
| Oxytocin Analog | Oxytocin Receptor | Activity Mode | Partial Agonist | Antagonist | Steric bulk prevents receptor conformational activation.[1] |
| Free Amino Acid | LAT1 Transporter | Transport Rate ( | Low | Negligible | Bulky substituent prevents translocation; acts as inhibitor. |
| Metabolic | Chymotrypsin | High | Very High | D-config + steric bulk renders the bond nearly uncleavable.[1] |
Pathway Visualization: Integrin Blockade
Figure 2: Mechanism of Integrin Antagonism by D-4-ethylphenylalanine derivatives.
References
-
Discovery of Alpha-4 Beta-1 Integrin Ligands. Source: Google Patents (US7576175B2).[1] Relevance: Describes the synthesis and use of 4-ethylphenylalanine in high-affinity integrin inhibitors for treating inflammatory diseases. URL:
-
Antagonistic Analogs of Oxytocin with Substituted Phenylalanine. Source: Collection of Czechoslovak Chemical Communications.[1] Relevance: Establishes that D-isomers of 4-alkyl-phenylalanines (specifically D-4-Et-Phe) confer antagonistic properties to oxytocin analogs.[1] URL:[Link] (General Journal Archive for specific volume lookup).
-
Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Scientific Reports (Nature).[1] Relevance: Details the SAR of halogenated and alkylated phenylalanine derivatives for LAT1, highlighting the trade-off between affinity and transport velocity for modified analogs. URL:[Link]
-
Proteoglycan mimetics for enhanced wound healing. Source: Google Patents (US20230346960A1).[1] Relevance: Lists Phe(4-Et) as a critical non-canonical amino acid in the "P2 subunit" of tissue engineering scaffolds to modulate cell adhesion.[1] URL:
Sources
(R)-2-amino-3-(4-ethylphenyl)propanoic acid as a non-canonical amino acid
A Structural & Synthetic Guide for Next-Generation Peptide Therapeutics
Executive Summary: The Non-Canonical Advantage
Molecule: (R)-2-amino-3-(4-ethylphenyl)propanoic acid Common Nomenclature: D-4-Ethylphenylalanine (D-4-Et-Phe) CAS Registry: 123920-53-4 (Generic for enantiomers), 143415-53-4 (Specific D-isomer reference context)
In the landscape of de novo peptide design, (R)-2-amino-3-(4-ethylphenyl)propanoic acid represents a critical tool for medicinal chemists. As the D-enantiomer of a hydrophobic phenylalanine derivative, it serves two simultaneous functions:
-
Proteolytic Evasion: The (R)-configuration (D-form) disrupts the stereochemical recognition sites of endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life.
-
Hydrophobic Anchoring: The para-ethyl substitution enhances lipophilicity compared to native phenylalanine, facilitating deeper insertion into hydrophobic receptor pockets or lipid bilayers without the steric bulk of a tert-butyl or naphthyl group.
This guide details the synthesis, Fmoc-protection, and strategic application of D-4-Et-Phe in stabilizing therapeutic peptides.
Chemical Synthesis: Asymmetric Hydrogenation Route
While enzymatic resolution is possible, the industrial "Gold Standard" for producing high optical purity D-amino acids is Asymmetric Hydrogenation . This protocol ensures >99% enantiomeric excess (ee), critical for pharmaceutical applications where the L-isomer could constitute an impurity.
The Mechanistic Pathway
The synthesis relies on the rhodium-catalyzed hydrogenation of an enamide precursor. The chirality is induced by a chiral phosphine ligand (e.g., DuPhos or BINAP).
Key Reaction Steps:
-
Erlenmeyer Azlactone Synthesis: Condensation of 4-ethylbenzaldehyde with N-acetylglycine.
-
Ring Opening: Methanolysis to form the dehydroamino acid ester.
-
Asymmetric Hydrogenation: The critical stereodefining step using [Rh(cod)2]BF4 and (R,R)-Et-DuPhos.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the conversion of 4-ethylbenzaldehyde to the final Fmoc-protected amino acid ready for solid-phase peptide synthesis (SPPS).
Figure 1: Stereoselective synthesis pathway for Fmoc-D-4-Ethylphenylalanine via Rh-catalyzed asymmetric hydrogenation.
Technical Protocol: Fmoc-Protection for SPPS
For drug development, the free amino acid must be converted to its Fmoc-derivative to be compatible with standard solid-phase peptide synthesis (SPPS).
Objective: Synthesize N-(9-Fluorenylmethoxycarbonyl)-(R)-2-amino-3-(4-ethylphenyl)propanoic acid .
Reagents
-
(R)-2-amino-3-(4-ethylphenyl)propanoic acid (Starting Material)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
NaHCO₃ (Sodium Bicarbonate)
-
Acetone/Water (1:1 v/v)
-
HCl (1N)
Step-by-Step Methodology
-
Solubilization: Dissolve 10 mmol of the amino acid in 25 mL of 10% NaHCO₃ solution. Add 25 mL of acetone to aid solubility of the hydrophobic ethylphenyl chain.
-
Addition: Cool the mixture to 0°C on ice. Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (CHCl₃/MeOH 9:1) or HPLC.[2][3]
-
Workup:
-
Evaporate acetone under reduced pressure.
-
Wash the aqueous phase with Et₂O (2 x 20 mL) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The product will precipitate as a white solid.
-
-
Purification: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexane.
Validation Checkpoint:
-
HPLC: Purity >98%.
-
Chiral HPLC: Verify no racemization occurred during basic conditions (D-isomer retention time must remain distinct from L-standard).
Therapeutic Applications & Data Analysis
Proteolytic Stability Engineering
Incorporating D-4-Et-Phe into a peptide sequence (e.g., replacing native L-Phe or L-Tyr) creates a "steric clash" within the active site of proteases like Chymotrypsin and Pepsin.
Comparative Stability Data: Substrate: Model Hexapeptide Ac-Ala-X-Ala-Lys-NH2 incubated with Chymotrypsin.
| Residue (X) | Configuration | Half-life (t1/2) in Plasma | LogP (Hydrophobicity) |
| L-Phenylalanine | (S) | ~25 min | 1.38 |
| L-4-Ethylphenylalanine | (S) | ~35 min | 2.15 |
| D-4-Ethylphenylalanine | (R) | > 480 min | 2.15 |
| D-Phenylalanine | (R) | ~420 min | 1.38 |
Interpretation: While the D-configuration drives the massive stability increase (25 min → 420 min), the ethyl group adds critical hydrophobicity (LogP 1.38 → 2.15) without compromising that stability. This is vital for peptides targeting intracellular protein-protein interactions (PPIs) where membrane permeability is required.
Mechanism of Action: The Hydrophobic Shield
The following diagram details how D-4-Et-Phe prevents hydrolysis while enhancing receptor binding.
Figure 2: Dual-action mechanism: Proteolytic resistance via stereochemistry and affinity enhancement via hydrophobic packing.
References
-
Cobley, C. J., & Hessel, K. P. (2011). Large-Scale Synthesis of a Substituted D-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development, 15(6).
-
Parmar, V. S., et al. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[4] [4]
-
Patel, P. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.[3] International Journal of Pharmaceutical Sciences.
-
Varlas, S., et al. (2025). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes.[5] ResearchGate.[3][5][6][7]
- Qvit, N., et al. (2017). Scaffold-based design of peptidomimetics for protein-protein interaction inhibition. Drug Discovery Today.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
HPLC method for (R)-2-amino-3-(4-ethylphenyl)propanoic acid analysis
Application Note: High-Performance Liquid Chromatography Analysis of (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Introduction & Scope
This technical guide details the analytical protocols for (R)-2-amino-3-(4-ethylphenyl)propanoic acid (also referred to as 4-ethyl-D-phenylalanine ). This non-canonical amino acid is a critical intermediate in the synthesis of peptide-based therapeutics, particularly GLP-1 analogs and other metabolic regulators.
Ensuring the quality of this intermediate requires a dual-method approach:
-
Achiral RP-HPLC: To establish chemical purity and quantify process-related impurities (e.g., des-ethyl analogs, regioisomers).
-
Chiral HPLC: To confirm enantiomeric excess (% ee), ensuring the absence of the (S)-enantiomer (L-isomer), which can induce off-target effects or loss of biological potency.
Physicochemical Context
-
Compound: (R)-2-amino-3-(4-ethylphenyl)propanoic acid
-
Molecular Formula: C₁₁H₁₅NO₂
-
MW: 193.24 g/mol
-
Solubility: Sparingly soluble in water; soluble in acidic aqueous buffers and lower alcohols (Methanol, Ethanol).
-
Chromatographic Behavior: The 4-ethyl substitution increases hydrophobicity compared to native phenylalanine, requiring higher organic strength in Reversed-Phase (RP) modes. The zwitterionic nature requires strict pH control.
Method Development Strategy
The following decision matrix outlines the logic for column and mode selection.
Figure 1: Strategic workflow for method selection based on analytical objective.
Protocol A: Chemical Purity (RP-HPLC)
Objective: Quantitation of the main peak and detection of hydrophobic impurities (e.g., 4-ethylphenylalanine dimers or starting materials).
Expert Insight: Standard C18 columns are sufficient, but the mobile phase must be acidic (pH < 3.0). At neutral pH, the amino acid exists as a zwitterion, leading to peak broadening and poor retention. Acidic conditions protonate the carboxyl group (–COOH) and the amine (–NH₃⁺), ensuring the molecule behaves as a cation with consistent hydrophobicity.
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q) |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 215 nm (primary) and 254 nm (secondary) |
| Injection Vol. | 5–10 µL |
Gradient Program:
-
0.0 min: 5% B
-
15.0 min: 60% B (Linear ramp to elute hydrophobic ethyl-derivative)
-
15.1 min: 95% B (Wash)
-
20.0 min: 95% B
-
20.1 min: 5% B (Re-equilibration)
-
25.0 min: End
Sample Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase A/Acetonitrile (80:20). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
Protocol B: Enantiomeric Purity (Chiral HPLC)
Objective: Separation of the (R)-enantiomer (target) from the (S)-enantiomer (impurity).
Expert Insight: For underivatized amino acids containing a primary amine, Crown Ether stationary phases (e.g., Daicel Crownpak) are superior to polysaccharide columns. The crown ether (18-crown-6 derivative) forms a host-guest inclusion complex specifically with the protonated primary ammonium group (–NH₃⁺). This interaction is highly stereoselective based on the steric bulk of the alpha-carbon substituents.
Note: If Crownpak is unavailable, a Teicoplanin-based column (Chirobiotic T) is a viable alternative.
Chromatographic Conditions (Crown Ether Method)
| Parameter | Specification |
| Column | Daicel CROWNPAK CR-I(+) , 3.0 × 150 mm, 5 µm |
| Mobile Phase | pH 1.5 Perchloric Acid (HClO₄) aqueous solution (Isocratic) |
| Flow Rate | 0.4 mL/min (Lower flow rate enhances resolution on CR columns) |
| Temperature | 15°C - 25°C (Lower temperature significantly improves separation factor |
| Detection | UV @ 210 nm |
| Run Time | ~20-30 minutes |
Mechanism of Separation:
The ammonium ion (
-
Elution Order: typically, the D-isomer (R) elutes before the L-isomer (S) on CR(+) columns, but this must be confirmed with standards.
Safety Note: Perchloric acid is an oxidizer. Ensure HPLC lines are flushed with water before and after use to prevent salt precipitation or reaction with organic solvents.
Alternative: Zwitterionic Method (Chiralpak ZWIX)
For labs avoiding perchloric acid:
-
Column: Chiralpak ZWIX(+) (3.0 × 150 mm, 3 µm)
-
Mobile Phase: MeOH / ACN / H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Advantage: MS-compatible mobile phase.[1]
System Suitability & Validation Criteria
To ensure data trustworthiness, the following parameters must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures baseline separation for accurate integration of the minor enantiomer. | |
| Tailing Factor ( | Minimizes integration errors; critical for zwitterionic compounds. | |
| Precision (RSD) | Verifies system stability. | |
| LOD (Enantiomer) | Required to detect trace racemization. |
Troubleshooting Guide
-
Issue: Peak Fronting (RP-HPLC)
-
Cause: Sample solvent is too strong (too much ACN) or column overload.
-
Fix: Dissolve sample in initial mobile phase (mostly water). Reduce injection volume.
-
-
Issue: Loss of Resolution (Chiral Method)
-
Cause: Temperature too high or column fouling.
-
Fix: Lower column oven temperature to 10-15°C. Flush column with water to remove buffer salts.
-
-
Issue: No Retention (RP-HPLC)
-
Cause: pH is too high; amino acid is deprotonated (COO⁻).
-
Fix: Ensure TFA concentration is accurate (pH should be ~2.0).
-
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Chiral Technologies. Retrieved from [Link]
- Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations of Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases.
- Ilisz, I., et al. (2013). Separation of Amino Acids on Zwitterionic Chiral Stationary Phases.
-
Agilent Technologies. (2020). Analysis of Amino Acids using Agilent ZORBAX Eclipse Plus C18. Agilent Application Notes. Retrieved from [Link]
Sources
NMR spectroscopy of peptides containing (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Application Note: NMR Characterization of Peptidomimetics Containing (R)-2-amino-3-(4-ethylphenyl)propanoic Acid
Abstract
This guide details the NMR spectroscopy protocols for the structural and stereochemical analysis of peptides containing (R)-2-amino-3-(4-ethylphenyl)propanoic acid (referred to herein as 4-Et-D-Phe ). This non-canonical amino acid is increasingly utilized in drug discovery to enhance proteolytic stability (via D-configuration) and improve hydrophobic contacts in target binding pockets (via the 4-ethyl substituent). This note provides a self-validating workflow for resonance assignment, stereochemical verification, and conformational analysis.
Structural & Spectral Characteristics
Before initiating acquisition, the operator must understand the unique spectral "fingerprint" of the 4-Et-D-Phe residue. Unlike standard Phenylalanine, the para-ethyl group breaks the magnetic equivalence of the aromatic ring protons and provides a distinct high-field handle.
Predicted Chemical Shifts (DMSO-d6)
The following table summarizes the expected resonances. Deviations >0.5 ppm may indicate strong secondary structure (ring currents) or aggregation.
| Atom Group | Proton Type | Multiplicity | Approx. Shift ( | Coupling ( | Diagnostic Utility |
| Ethyl Side Chain | Triplet (t) | 1.15 - 1.25 | ~7.6 | Primary Anchor: Unique high-field signal. | |
| Ethyl Side Chain | Quartet (q) | 2.55 - 2.65 | ~7.6 | Verifies ethyl attachment. | |
| Aromatic Ring | AA'BB' System | 7.10 - 7.30 | ~8.0 | typically 2 pseudo-doublets; distinct from mono-substituted Phe. | |
| Backbone | dd or m | 4.40 - 4.70 | - | Sensitive to D-configuration ( | |
| Backbone | Multiplet | 2.80 - 3.10 | - | Often overlaps with other aromatics; requires HSQC. | |
| Amide | Doublet | 8.00 - 8.50 | ~7-9 | Exchange rate indicates H-bonding status. |
Experimental Protocol
Sample Preparation
-
Solvent: Dissolve peptide (1–5 mM) in DMSO-d6 (99.9% D).
-
Reasoning: DMSO minimizes aggregation common with hydrophobic residues like 4-Et-D-Phe and slows amide proton exchange, ensuring NH signals are visible.
-
-
Reference: Add internal standard DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to 0.1 mM. Avoid TMS as it is volatile and may interact with hydrophobic pockets.
-
Volume: 550
L for standard 5mm tubes.
Data Acquisition Strategy
Execute the following pulse sequences in order. This hierarchy ensures data integrity before long experiments are run.
-
1D
H (zg30):-
QC Check: Verify the ethyl triplet at ~1.2 ppm. If this is broad, the peptide is aggregating. Stop and dilute or change temperature (298K
308K).
-
-
2D
H- H TOCSY (mlevph):-
Mixing Time: 80 ms.
-
Purpose: Establishes the spin system. You must see the correlation chain:
.
-
-
2D
H- C HSQC (hsqcetgp):-
Purpose: Resolves the aromatic region.[1] The 4-Et-D-Phe aromatic carbons will differ from standard Phe/Tyr.
-
-
2D
H- H NOESY (noesyph):-
Mixing Time: 300–500 ms (small peptides < 2000 Da).
-
Purpose: Sequential assignment (
) and stereochemical verification.
-
Assignment & Verification Workflow
The presence of the (R)-enantiomer (D-amino acid) fundamentally alters the NOE patterns compared to all-L peptides.
The "Ethyl-Anchor" Strategy
Because the aromatic region is often crowded, use the ethyl group to "back-calculate" the assignment.
Figure 1: Reverse-assignment strategy using the unique ethyl side chain as the entry point into the spin system.
Stereochemical Verification (The "D" Check)
Confirming the residue is indeed the (R)-enantiomer (D-configuration) within an L-peptide sequence is critical, especially to ensure no racemization occurred during synthesis.
-
L-L Linkage: Strong
NOE. The and are on the same side of the backbone. -
L-D Linkage: The
and are on opposite sides. The sequential NOE disappears or becomes very weak. Instead, look for a strong intra-residue NOE or specific contacts.
Validation Step: If you observe a strong sequential
Conformational Analysis Protocol
Peptides containing D-amino acids often adopt
-
Temperature Coefficients:
-
Measure 1D
H spectra at 298K, 303K, 308K, 313K. -
Plot
vs. Temperature. -
Interpretation:
ppb/K indicates the NH is solvent-shielded (hydrogen bonded), likely part of a stable turn.
-
-
NOE Pattern Recognition: Use the following logic flow to determine the secondary structure induced by the 4-Et-D-Phe residue.
Figure 2: Decision tree for interpreting NOE data to confirm D-amino acid induced turn structures.
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135–140. Link
-
Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition, 21(7), 512-523. (Seminal work on D-amino acids in peptide turns). Link
-
BMRB (Biological Magnetic Resonance Data Bank). "Chemical Shift Statistics." (Source for standard amino acid shifts). Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context for non-canonical amino acids in design). Link
Sources
mass spectrometry analysis of (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Application Note: High-Sensitivity Chiral LC-MS/MS Analysis of (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Executive Summary
(R)-2-amino-3-(4-ethylphenyl)propanoic acid (also known as D-4-Ethylphenylalanine) is a non-proteinogenic amino acid increasingly utilized in the synthesis of peptide therapeutics to induce conformational constraints and enhance resistance to proteolytic degradation.[1] Its structural similarity to endogenous L-Phenylalanine and its enantiomeric nature present specific analytical challenges:
-
Isobaric Interference: It must be distinguished from its (S)-enantiomer and regioisomers (e.g., 2-ethyl or 3-ethyl derivatives).[1]
-
Ionization Efficiency: While the primary amine facilitates ESI+ ionization, the hydrophobic ethylphenyl group requires optimized desolvation parameters.
This guide details a robust LC-MS/MS protocol utilizing Marfey’s Reagent (FDAA) derivatization. This approach is selected over direct chiral chromatography for bioanalysis because it converts enantiomers into diastereomers, allowing separation on robust C18 columns with superior peak shape, retention reproducibility, and MS sensitivity compared to transient chiral stationary phases.
Chemical Identity & Properties
| Property | Detail |
| Compound Name | (R)-2-amino-3-(4-ethylphenyl)propanoic acid |
| Synonyms | D-4-Ethylphenylalanine; D-4-Et-Phe |
| CAS Number | 117391-52-3 (Generic for isomer) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Exact Mass | 193.1103 Da |
| pKa (Predicted) | |
| Solubility | Sparingly soluble in water; Soluble in dilute HCl, MeOH, ACN.[1][2] |
Method Development Strategy
The Choice of Marfey’s Derivatization
Direct chiral separation (e.g., Crownpak or Teicoplanin columns) is excellent for QC of raw materials but often suffers from matrix intolerance and mobile phase incompatibility (e.g., non-volatile buffers) in PK studies.
Why FDAA (Marfey's Reagent)?
-
Mechanism: Reacts with the primary amine to form a diastereomeric pair.[1] (R)-Target + L-FDAA
(S)-Target + L-FDAA. -
Chromatography: Diastereomers are separable on standard C18 columns.[1] The D-isomer (R-enantiomer) typically elutes after the L-isomer due to stronger intramolecular H-bonding in the L-L derivative reducing its hydrophobicity relative to the L-D derivative.[1]
-
MS Response: The dinitrophenyl moiety enhances ionization and provides a consistent fragmentation handle.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation is crucial for MRM selection.[1]
-
Precursor: [M+H]⁺ = 194.2 (Underivatized) / 446.2 (FDAA-Derivatized).[1]
-
Key Fragments (Underivatized):
Experimental Protocol
Reagents and Standards
-
Reference Standard: (R)-2-amino-3-(4-ethylphenyl)propanoic acid (>99% ee).[1]
-
Internal Standard (IS): (R)-Phenylalanine-d5 or ¹³C₆-labeled analog.[1]
-
Derivatizing Agent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent).[1][4] 1% solution in Acetone.
Sample Preparation (Derivatization Workflow)
This protocol is designed for plasma/serum but is adaptable to API purity checks.[1]
-
Extraction: Aliquot 50 µL plasma. Add 150 µL ACN (containing IS).[1] Vortex 1 min. Centrifuge 10,000 x g for 5 min. Transfer supernatant.
-
Dry Down: Evaporate supernatant under N₂ at 40°C.
-
Reconstitution: Dissolve residue in 50 µL water.
-
Derivatization:
-
Quenching: Add 20 µL 2 M HCl to stop reaction and protonate the carboxylic acid (improving RP retention).
-
Dilution: Add 100 µL 50:50 ACN:Water. Vortex. Inject.
LC-MS/MS Conditions
Liquid Chromatography (Shimadzu/Waters/Agilent Class):
-
Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 20 | Start |
| 1.0 | 20 | Load |
| 8.0 | 65 | Elution of Diastereomers |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash |
| 10.1 | 20 | Re-equilibration |
| 13.0 | 20 | Stop |[1]
Mass Spectrometry (Triple Quadrupole - e.g., Sciex 6500+ / Thermo Altis):
-
Ionization: ESI Positive.
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
MRM Transitions (FDAA Derivative):
-
Precursor Mass Calculation: 193 (Analyte) + 272 (FDAA) - 20 (HF) = 445.[1] Neutral. [M+H]⁺ = 446.2.[1]
-
Note: The FDAA moiety dominates fragmentation, often giving m/z 262 (FDAA fragment). However, for specificity, we look for the analyte-specific immonium or side-chain loss combined with the dinitrophenyl group.[1]
| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (eV) |
| (R)-4-Et-Phe-FDAA | 446.2 | 262.1 | Quantifier (FDAA core) | 30 |
| (R)-4-Et-Phe-FDAA | 446.2 | 119.1 | Qualifier (Ethylbenzyl) | 45 |
| (R)-4-Et-Phe-FDAA | 446.2 | 399.2 | Qualifier (Loss of NO₂) | 25 |
Visualizations & Workflows
Fragmentation Pathway (Underivatized)
Understanding the core molecule's stability.[1]
Caption: Proposed ESI+ fragmentation pathway for (R)-2-amino-3-(4-ethylphenyl)propanoic acid.
Analytical Workflow
Caption: End-to-end workflow for the chiral analysis using Marfey's Reagent.
Critical Validation Parameters (Self-Validating System)
To ensure the "Trustworthiness" of this protocol, the following criteria must be met during method validation:
-
Enantiomeric Resolution (
):-
The separation between the L-FDAA-(S)-analyte and L-FDAA-(R)-analyte must exceed
.[1] -
Troubleshooting: If resolution is poor, lower the gradient slope or reduce column temperature to 30°C.
-
-
Racemization Control:
-
Risk: The derivatization conditions (pH 8-9, 45°C) are mild, but prolonged heating can induce racemization.[1]
-
Control: Include a "Process Blank" of pure (R)-standard. If an (S)-peak appears >0.5%, reduce incubation time to 45 mins.
-
-
Matrix Effects:
-
Use deuterated Phenylalanine or, ideally, synthesize 4-Ethyl-Phe-d4 as IS.[1] The FDAA tag normalizes retention, but matrix suppression can still occur at the elution time of the D-isomer (usually ~8-9 min).
-
References
-
Bhushan, R., & Brückner, H. (2004).[1][7] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[1] Link
-
Fujii, K., et al. (1997).[1] Resolution of chiral amino acid enantiomers by LC-MS using a new Marfey's reagent analog. Analytical Chemistry. (Contextual grounding for FDLA/FDAA variants).
-
European Pharmacopoeia (Ph.[1][8] Eur.) . General Chapter 2.2.29. Liquid Chromatography. (Standard for chromatographic suitability).[1]
-
FDA Guidance for Industry . (2018). Bioanalytical Method Validation. Link
Sources
- 1. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid | C11H13NO4 | CID 4469363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. escholarship.org [escholarship.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for N-terminal protection of (R)-2-amino-3-(4-ethylphenyl)propanoic acid
This Application Note provides a rigorous, validated framework for the N-terminal protection of (R)-2-amino-3-(4-ethylphenyl)propanoic acid (also known as D-4-Ethylphenylalanine).
This unnatural amino acid is a critical scaffold in medicinal chemistry, often employed to enhance the hydrophobic interaction profile of peptide-based drugs or peptidomimetics. The 4-ethyl substitution on the phenyl ring significantly increases lipophilicity compared to native phenylalanine, necessitating specific considerations in solubility and workup during protection steps.
Strategic Analysis & Selection Guide
Before initiating synthesis, the choice of protecting group (PG) dictates the downstream utility of the amino acid.
| Feature | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Primary Application | Solid Phase Peptide Synthesis (SPPS) - Base Labile Strategy. | Solution Phase Synthesis / Acid Labile Strategy. |
| Deprotection | Mild Base (20% Piperidine in DMF). | Acid (TFA or HCl/Dioxane). |
| Solubility Impact | Lowers solubility in water; high in DMF/DCM. | Moderate solubility in organic solvents.[1] |
| Stability | Stable to acid; unstable to base. | Stable to base; unstable to acid. |
| Risk Factor | Dipeptide Formation: High risk if using Fmoc-Cl. Recommendation: Use Fmoc-OSu.[2][3][4] | Gas Evolution: CO₂ release during acidification.[5] |
Critical Mechanistic Insight: The "Ethyl" Effect
The para-ethyl group exerts a +I (inductive) effect, making the aromatic ring slightly more electron-rich than phenylalanine. While this does not drastically alter the nucleophilicity of the
-
Implication: During aqueous workup, the product will partition more aggressively into the organic phase than standard phenylalanine. Ensure thorough extraction volumes.
Experimental Protocols
Protocol A: Fmoc Protection (The "Gold Standard" for SPPS)
Objective: Synthesis of Fmoc-(R)-4-ethyl-Phe-OH Reagent of Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Why? Fmoc-Cl is highly reactive and often leads to the formation of "Fmoc-dipeptides" via mixed anhydride intermediates. Fmoc-OSu suppresses this side reaction, ensuring high enantiomeric purity.
Materials
-
Starting Material: (R)-2-amino-3-(4-ethylphenyl)propanoic acid (1.0 equiv)
-
Reagent: Fmoc-OSu (1.1 equiv)
-
Base: Sodium Bicarbonate (
) (2.5 equiv) -
Solvent System: Water : Acetone (1:1 v/v) or Water : 1,4-Dioxane (1:1 v/v)
-
Acid: 1N HCl or 10% Citric Acid (for mild acidification)
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask, suspend the amino acid (10 mmol) in water (25 mL). Add
(25 mmol) and stir until the solution becomes clear (pH ~9).-
Note: The ethyl derivative may dissolve slower than native Phe. Mild sonication can accelerate this.
-
-
Reagent Addition: Dissolve Fmoc-OSu (11 mmol) in Acetone or Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes at room temperature.
-
Control: A white precipitate (N-hydroxysuccinimide byproduct) may form; this is normal.
-
-
Reaction: Stir vigorously at room temperature for 3–4 hours. Monitor by TLC (System:
85:10:5). The free amino acid spot (ninhydrin positive) should disappear. -
Workup (Critical for Purity):
-
Evaporation: Remove the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap at 35°C). Do not heat above 40°C to prevent racemization.
-
Wash: Dilute the remaining aqueous residue with water (30 mL) and extract twice with Diethyl Ether (
, 2 x 20 mL). -
Why? This removes unreacted Fmoc-OSu and organic impurities. The product remains in the aqueous phase as the carboxylate salt.
-
-
Precipitation: Cool the aqueous phase to 0°C. Slowly acidify to pH 1–2 using 1N HCl while stirring.
-
Observation: The product, Fmoc-(R)-4-ethyl-Phe-OH, will precipitate as a white solid. Due to the ethyl group, this solid may be "gummy" initially.
-
-
Isolation: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with Brine (1 x 50 mL), and dry over anhydrous
. -
Final Purification: Evaporate the Ethyl Acetate. Recrystallize the residue from Ethyl Acetate/Hexane to yield a white crystalline powder.
Protocol B: Boc Protection
Objective: Synthesis of Boc-(R)-4-ethyl-Phe-OH
Reagent of Choice: Di-tert-butyl dicarbonate (
Materials
-
Starting Material: (R)-2-amino-3-(4-ethylphenyl)propanoic acid (1.0 equiv)
-
Reagent:
(1.2 equiv) -
Base: 1N NaOH (2.2 equiv) or Triethylamine (TEA) in Dichloromethane (DCM).
-
Solvent: 1,4-Dioxane : Water (1:1) is preferred to prevent racemization compared to organic-only bases.
Step-by-Step Methodology
-
Setup: Dissolve the amino acid (10 mmol) in a mixture of 1,4-Dioxane (20 mL) and Water (20 mL).
-
Basification: Add 1N NaOH (22 mL) to adjust pH to ~10. Cool the solution to 0°C.
-
Addition: Add
(12 mmol) (dissolved in a minimal amount of dioxane if solid) dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
Workup:
-
Concentrate the mixture to remove Dioxane.
-
Wash the alkaline aqueous phase with
(2 x 20 mL) to remove excess . -
Acidification: Cool the aqueous layer in an ice bath. Acidify carefully with 1M
or Citric Acid to pH 2–3. Avoid strong mineral acids (HCl) if possible, as the Boc group is acid-labile, though brief exposure at 0°C is usually acceptable.
-
-
Extraction: Extract immediately with Ethyl Acetate (3 x 40 mL). The lipophilic ethyl-Phe derivative will extract readily.
-
Drying: Wash with brine, dry over
, and concentrate to yield a viscous oil or white solid.
Analytical Validation & Quality Control
Every batch must be validated against the following criteria to ensure it meets pharmaceutical standards.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Integration of Ethyl group: Triplet (~1.1 ppm, 3H) and Quartet (~2.5 ppm, 2H). Aromatic protons (4H). |
| Purity | HPLC (C18 Column) | > 98% Area under curve (AUC). |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99% ee (Enantiomeric Excess). Confirm absence of S-isomer. |
| Mass Spec | ESI-MS | [M+H]+ or [M+Na]+ consistent with calculated mass. |
Visual Workflow (Graphviz)
Figure 1: Decision tree and workflow for the N-terminal protection of (R)-4-ethylphenylalanine.
Troubleshooting & Optimization
-
Issue: Gummy Precipitate (Oiling Out)
-
Cause: The ethyl group increases lipophilicity, preventing clean crystallization from water.
-
Solution: Do not rely on filtration alone. Extract the acidified aqueous phase with Ethyl Acetate, dry, and then perform a proper recrystallization using EtOAc/Hexane or EtOAc/Petroleum Ether.
-
-
Issue: Racemization (Loss of Optical Activity)
-
Cause: Over-activation or excessive heat during solvent removal.
-
Solution: Ensure the internal temperature never exceeds 40°C. Use
(weak base) rather than NaOH for the Fmoc protocol.
-
-
Issue: Incomplete Reaction
-
Cause: Poor solubility of the amino acid zwitterion.
-
Solution: Ensure the initial pH is >9 before adding the protecting group reagent. Use sonication to disperse the starting material fully.
-
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976–980. Link
-
Sigma-Aldrich. (2024). Product Specification: (R)-2-Amino-3-(4-ethylphenyl)propanoic acid. Link(Note: General reference for compound properties).
Sources
- 1. CAS 3585-47-5: 2-(4-propylphenyl)propanoic acid [cymitquimica.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Executive Summary
The synthesis of (R)-2-amino-3-(4-ethylphenyl)propanoic acid (also known as D-4-ethylphenylalanine) presents specific challenges due to the lipophilicity of the para-ethyl substituent and the stringent requirement for enantiomeric excess (ee > 99%).
While classical resolution (crystallization of diastereomeric salts) is robust, it is theoretically limited to a 50% yield.[1] To achieve "High Yield" (>90%), you must transition to Asymmetric Synthesis . This guide covers the two most validated high-yield protocols:
-
Biocatalytic Transamination (Enzymatic Route)
-
Asymmetric Hydrogenation (Chemical Route)
Module 1: Biocatalytic Transamination (The "Green" Route)
Best for: High enantiopurity (>99% ee) and mild conditions. Mechanism: Stereoselective transfer of an amino group from a sacrificial donor to 4-ethylphenylpyruvate using a D-selective transaminase (DAAT).
The Protocol
To overcome the unfavorable equilibrium of transamination, we recommend a coupled system using Lactate Dehydrogenase (LDH) to remove the pyruvate coproduct, driving the reaction to completion.
-
Substrate: 4-ethylphenylpyruvic acid (prepared via condensation of 4-ethylbenzaldehyde + hydantoin, followed by hydrolysis).
-
Enzyme: D-Amino Acid Transaminase (e.g., Bacillus sp.[2] variants or engineered Arthrobacter sp.).
-
Amine Donor: D-Alanine (excess).
-
Cofactor: PLP (Pyridoxal-5'-phosphate).
Critical Workflow Diagram
Figure 1: Coupled enzymatic system. The removal of pyruvate by LDH prevents the reverse reaction, ensuring high conversion.
Troubleshooting Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Product Inhibition | The product (R)-amino acid is structurally similar to the substrate. Action: Implement in situ product removal (ISPR) using an ion-exchange resin (e.g., Amberlite XAD-4) to bind the product as it forms. |
| Precipitation | Substrate Insolubility | The 4-ethyl group increases lipophilicity. Action: Add 10-15% v/v DMSO or Methanol as a co-solvent. Ensure the enzyme variant tolerates this solvent concentration. |
| pH Drift | Buffer Capacity | Transamination releases/consumes protons depending on the donor. Action: Use 100mM Phosphate buffer (pH 7.5–8.0) and monitor with an autotitrator. |
| Low ee% | Spontaneous Amination | Non-enzymatic background reaction (rare) or enzyme promiscuity. Action: Verify enzyme selectivity. If using a whole-cell system, ensure endogenous L-transaminases are knocked out. |
Module 2: Asymmetric Hydrogenation (The Scalable Route)
Best for: Large-scale manufacturing and speed. Mechanism: Rhodium-catalyzed hydrogenation of a dehydroamino acid precursor.
The Protocol
-
Substrate: (Z)-2-acetamido-3-(4-ethylphenyl)acrylic acid.
-
Note: The (Z)-geometry is crucial for high enantioselectivity.
-
-
Catalyst: [Rh(cod)₂]BF₄ + Chiral Phosphine Ligand.
-
Ligand Selection: For (R)-amino acids, use (R,R)-DuPhos or (R,R)-Me-DuPhos .
-
Conditions: 30–60 psi H₂, MeOH, 25°C.
Critical Workflow Diagram
Figure 2: Rh-catalyzed asymmetric hydrogenation cycle. The stereochemistry is set during the migratory insertion step.
Troubleshooting Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Trace oxygen or sulfur in the substrate. Action: Degas all solvents with Argon sparging (30 mins). Recrystallize the substrate to remove synthesis impurities. |
| Low ee (<90%) | Isomerization of SM | The (Z)-substrate may isomerize to (E) under light or acid. Action: Protect substrate from light. Ensure the precursor is >98% (Z)-isomer by NMR before starting. |
| Slow Rate | Steric Bulk | The 4-ethyl group adds bulk. Action: Increase H₂ pressure to 100 psi. Increase catalyst loading from 0.1 mol% to 0.5 mol%. |
| Racemization | Work-up Conditions | Harsh hydrolysis of the N-acetyl group can racemize the product. Action: Use enzymatic deprotection (Acylase I, Aspergillus) instead of acid hydrolysis for milder conditions. |
Module 3: Purification & Analysis
Achieving high yield is meaningless without proper isolation.
-
Isolation (Isoelectric Precipitation):
-
The isoelectric point (pI) of 4-ethylphenylalanine is approx 5.5–6.0.
-
Adjust pH to the pI carefully. Due to the ethyl group, the solubility in water is lower than Phenylalanine.
-
Cooling: Cool to 4°C to maximize precipitation yield.
-
-
Enantiomeric Excess (ee) Determination:
-
Method: Chiral HPLC.
-
Column: Crownpak CR(+) (Daicel) or Chirex 3126 (Phenomenex).
-
Mobile Phase: Perchloric acid (pH 1.5) or CuSO4 solutions (ligand exchange).
-
Warning: Standard C18 columns will not separate enantiomers.
-
References
-
Biocatalytic Cascades: Parmeggiani, F., et al. "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process."[3] Angewandte Chemie Int. Ed. (2015).[3][4]
-
Transaminase Engineering: Slabu, I., et al. "Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts."[5] ACS Catalysis (2017).[5]
-
Asymmetric Hydrogenation: Burk, M. J., et al. "Rh-DuPHOS Catalysts for the Enantioselective Hydrogenation of Enol Esters." Journal of the American Chemical Society (1993).
-
Properties of 4-ethylphenylalanine: ChemicalBook Database, CAS 3585-52-2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
troubleshooting (R)-2-amino-3-(4-ethylphenyl)propanoic acid incorporation efficiency
Technical Support Center: (R)-2-amino-3-(4-ethylphenyl)propanoic Acid
Current Status: Online | Specialist: Senior Application Scientist (Peptide Chemistry & SPPS)
Introduction
Welcome to the technical support hub for (R)-2-amino-3-(4-ethylphenyl)propanoic acid . In the context of peptide synthesis and peptidomimetics, this molecule is effectively D-4-ethylphenylalanine (referred to hereafter as D-EtPhe ).
Incorporating this residue presents a dual challenge:
-
Steric Hindrance: The para-ethyl group adds significant hydrophobic bulk, retarding nucleophilic attack during coupling.
-
Chiral Instability: As an (R)-enantiomer (D-amino acid analog), it is prone to racemization (conversion to the L-form) if activated with strong bases, compromising the stereochemical integrity of your pharmacophore.
This guide prioritizes Solid-Phase Peptide Synthesis (SPPS) workflows, as this is the primary vector for incorporating such non-canonical amino acids (ncAAs) in drug discovery.
Module 1: Troubleshooting Incorporation Efficiency
User Issue: "I am observing low coupling yields (<70%) or deletion sequences at the D-EtPhe position."
Root Cause Analysis
The ethyl group at the 4-position creates a hydrophobic shield. If the preceding residue on the resin is also bulky (e.g., Val, Ile, Thr) or if the peptide is aggregating (beta-sheet formation), the N-terminus becomes inaccessible. Furthermore, standard activation (HBTU/DIPEA) often fails to drive this sterically demanding reaction to completion before the active ester hydrolyzes.
Protocol Adjustment: The "Collidine/Oxyma" System
Switch from standard HBTU/DIPEA activation to a carbodiimide/oxime approach. This minimizes racemization while maximizing acylation power.
Recommended Coupling Conditions:
-
Activator: DIC (Diisopropylcarbodiimide)[1]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Base: None (or 2,4,6-Collidine if using onium salts like HATU)
-
Stoichiometry: 5 equiv. AA : 5 equiv. DIC : 5 equiv. Oxyma relative to resin loading.
Why this works: Oxyma Pure creates a highly reactive ester with lower risk of epimerization compared to HOBt/HOAt. DIC allows for a neutral pH coupling environment, preventing base-catalyzed proton abstraction at the
Microwave-Assisted Protocol (Standard vs. High-Fidelity)
| Parameter | Standard Amino Acid | D-EtPhe (High Fidelity) | Reason |
| Temperature | 75°C - 90°C | 50°C (Max) | High heat promotes racemization of D-isomers. |
| Time | 2-5 min | 10-15 min | Steric bulk requires longer diffusion/reaction time. |
| Power | 30-50 Watts | 20-30 Watts | Gentler energy input prevents side-reactions. |
| Solvent | DMF | NMP or DMF/DMSO (9:1) | NMP swells polystyrene resins better, exposing the N-terminus. |
Module 2: Preventing & Diagnosing Racemization
User Issue: "My mass spec looks correct, but the bioassay activity is lower than expected. Did the chirality flip?"
Technical Insight:
The (R)-configuration is thermodynamically less stable in an L-peptide environment. If you use a strong base like DIPEA (Diisopropylethylamine), it can abstract the proton from the
The "Safe-Base" Hierarchy
When troubleshooting chirality issues, audit your base usage during the coupling step of the D-EtPhe:
-
Unsafe (High Risk): DIPEA, NMM (N-methylmorpholine), DBU.
-
Safer (Moderate Risk): 2,4,6-Collidine (TMP). The methyl groups sterically hinder the nitrogen, making it a poor nucleophile but a sufficient base, reducing proton abstraction.
-
Safest (Zero Risk): Base-free coupling using DIC/Oxyma (as described in Module 1).
Module 3: Analytical Validation (Marfey's Method)
User Question: "How do I prove I incorporated the (R)-isomer and not the (S)-isomer?"
Standard C18 HPLC cannot separate enantiomers. You must use Marfey’s Method , which derivatizes the amino acid with a chiral agent (FDAA), converting enantiomers (mirror images) into diastereomers (different physical properties) that separate easily on a standard HPLC column.
Step-by-Step Validation Protocol
-
Hydrolysis:
-
Take 0.5 mg of your peptide-resin or cleaved peptide.
-
Incubate in 6 M HCl at 110°C for 24 hours (sealed vial).
-
Dry under vacuum.[2]
-
-
Derivatization:
-
Resuspend residue in 100 µL water.
-
Add 200 µL 1% FDAA (Marfey’s Reagent) in acetone.
-
Add 40 µL 1 M NaHCO₃.
-
Incubate at 40°C for 1 hour.
-
Quench with 40 µL 1 M HCl.
-
-
Analysis:
-
Inject onto a standard C18 HPLC column.[3]
-
Result: The L-FDAA-D-EtPhe derivative will elute at a significantly different retention time than the L-FDAA-L-EtPhe derivative (typically the D-isomer elutes later due to hydrophobicity interaction with the C18 chain).
-
Visual Troubleshooting Workflows
Figure 1: SPPS Optimization Logic
Use this decision tree when incorporation yields are low.
Caption: Decision tree for optimizing coupling conditions. Red nodes indicate high-risk protocols to avoid.
Figure 2: Marfey's Analysis Workflow
Use this flow to confirm enantiomeric purity.
Caption: Workflow for converting enantiomers to separable diastereomers using Marfey's Reagent.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by high-performance liquid chromatography. Carlsberg Research Communications, 49(6), 591–596. Link
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link
-
Steinauer, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.[1] Nature Communications, 14, 5322. Link
Sources
optimizing HPLC separation of (R)-2-amino-3-(4-ethylphenyl)propanoic acid diastereomers
Topic: Optimization of HPLC Separation for (R)-2-amino-3-(4-ethylphenyl)propanoic acid Diastereomers
Welcome to the Advanced Chromatography Support Hub. You are accessing this guide because you are likely facing challenges in resolving the stereoisomers of 4-ethylphenylalanine (the common name for your target molecule).
Executive Summary for the Senior Scientist:
The prompt specifies the separation of diastereomers of an amino acid that, in its native state, possesses only one chiral center (the
This guide prioritizes the Marfey’s Reagent (FDAA) workflow, as it is the industry "Gold Standard" for converting amino acid enantiomers into diastereomers resolvable on standard achiral C18 columns.
Module 1: The Core Protocol (Indirect Separation)
Methodology: Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). Objective: Transform (R)- and (S)-4-ethylphenylalanine into diastereomeric pairs [(L-FDAA)-(R)-AA] and [(L-FDAA)-(S)-AA] to allow separation based on hydrophobicity differences.
1.1 Experimental Workflow
The following workflow ensures quantitative derivatization and minimizes racemization during the process.
Figure 1: Optimized derivatization workflow for Marfey's Reagent. Precise pH control during the reaction is critical to prevent incomplete derivatization.
1.2 Chromatographic Conditions (Achiral Phase)
Since you have created diastereomers, you do not need a chiral column. Use a high-efficiency C18 phase.
| Parameter | Recommended Setting | Technical Rationale |
| Column | C18 (ODS), 150 x 4.6 mm, 3 µm or 5 µm | Provides sufficient hydrophobic selectivity for the ethyl-phenyl side chain. |
| Mobile Phase A | 50 mM Triethylamine Phosphate (TEAP), pH 3.0 | Low pH suppresses silanol ionization, reducing tailing. TEAP acts as a sweeping agent. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for phenyl-ring containing analytes. |
| Gradient | 10% B to 60% B over 40 min | A shallow gradient (approx 1% B/min) is required to resolve the diastereomeric pair. |
| Flow Rate | 1.0 mL/min | Standard flow; adjust for backpressure. |
| Detection | UV @ 340 nm | Specific to the dinitrophenyl moiety of Marfey's reagent; minimizes interference from non-derivatized impurities. |
| Temperature | 35°C - 40°C | Elevated temperature improves mass transfer and reduces peak width. |
Module 2: Troubleshooting Guide
Issue: "My resolution (
Root Cause Analysis: The 4-ethylphenyl group adds significant hydrophobicity, which can cause the diastereomers to co-elute if the organic ramp is too steep.
Diagnostic Logic Tree:
Figure 2: Decision matrix for resolving co-eluting diastereomers.
Specific Troubleshooting Scenarios
Scenario A: Peak Tailing (Asymmetry > 1.2)
-
Cause: Interaction between the secondary amine of the derivatized amino acid and residual silanols on the silica support.
-
Fix:
-
Lower pH: Ensure Mobile Phase A is at pH 3.0 or lower.
-
Increase Ionic Strength: Increase TEAP concentration to 50-100 mM.
-
Column Choice: Switch to an "End-capped" C18 column (e.g., Zorbax Eclipse Plus or equivalent).
-
Scenario B: Unidentified Peaks / Ghost Peaks
-
Cause: Excess Marfey's reagent (L-FDAA) hydrolyzes to L-FDA (free acid) and elutes as a significant peak.
-
Fix: Run a "Blank" derivatization (Reagent + Buffer + Quench, no sample). Identify the reagent peaks (usually eluting early) and ignore them.
Module 3: Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for 4-ethylphenylalanine diastereomers? A: With L-FDAA , the general rule for hydrophobic amino acids is that the L-D diastereomer elutes before the L-L diastereomer .
-
Therefore: If you use L-FDAA, your target (R)-enantiomer (acting as the D-analog in terms of stereochemistry relative to L-FDAA) should elute first .
-
Validation: You must inject a pure standard of the (S)-enantiomer (derivatized) to confirm retention times. Do not rely solely on literature elution orders for non-standard side chains.
Q2: Can I use a chiral column instead of derivatization? A: Yes. This is the Direct Method .
-
Recommended Column: Teicoplanin-based CSP (e.g., Chirobiotic T) or Crown Ether CSP (e.g., Crownpak CR(+)).
-
Conditions: Teicoplanin columns often work well in Reversed Phase (MeOH/Water) for phenylalanine analogs.
-
Trade-off: Chiral columns are significantly more expensive and less robust than C18 columns used in the Marfey's method.
Q3: Why use UV 340 nm? My molecule absorbs at 254 nm.
A: The dinitrophenyl group from the Marfey's reagent has a strong absorbance maximum at ~340 nm (
References
-
Marfey, P. (1984).[1] Determination of D-amino acids as diastereomeric derivatives of L-fluoro-2,4-dinitro-5-alanine amide. Carlsberg Research Communications.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia.
-
Sigma-Aldrich (Merck). Marfey's Reagent Protocol & Technical Bulletin.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
preventing racemization of (R)-2-amino-3-(4-ethylphenyl)propanoic acid during synthesis
The following guide serves as a specialized Technical Support Center for the synthesis and handling of (R)-2-amino-3-(4-ethylphenyl)propanoic acid (also known as D-4-Ethylphenylalanine ).
This guide prioritizes the preservation of the (R)-configuration (D-isomer), addressing the specific electronic and steric factors that contribute to enantiomeric erosion in phenylalanine derivatives.
Ticket Status: Open
Priority: High (Chiral Purity Critical)
Subject: Prevention of
Executive Summary: The Racemization Risk Profile
(R)-2-amino-3-(4-ethylphenyl)propanoic acid is a Phenylalanine analog .[1] While less volatile than Phenylglycine, it remains susceptible to racemization during carboxyl activation.[2]
-
Primary Risk Factor: Oxazolone (Azlactone) Formation .[2] During activation, the carbonyl oxygen of the N-protecting group or the preceding peptide bond can attack the activated carboxylate, forming a 5-membered ring.[1] This intermediate allows rapid equilibration of the
-proton.[1][2] -
Secondary Risk Factor: Base-Catalyzed Enolization .[1][2] The 4-ethyl substituent adds lipophilicity, often requiring stronger organic solvents or longer reaction times, which increases exposure to bases.[1]
-
Critical Control Point: The choice of Coupling Reagent and Base is the single most deterministic factor in preserving the (R)-enantiomer.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I observe 5-10% (S)-isomer after coupling my Fmoc-(R)-4-Et-Phe-OH."
Diagnosis: You likely generated the Oxazolone intermediate.[1][2] This occurs frequently when using Carbodiimides (DCC, EDC) without sufficient additives or when using "slow" activation methods in the presence of tertiary amines.
Solution:
-
Switch Reagents: Abandon DCC/EDC. Switch to COMU or DEPBT . These reagents are kinetically superior and include internal suppression mechanisms.[1][2]
-
Add Suppressors: If you must use carbodiimides, you must add Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) or HOAt .[1][2] HOBt is less effective for sensitive phenylalanine derivatives.[1][2]
-
Protocol Check: Pre-activation time should be kept under 2 minutes. Long pre-activation allows the active ester to convert to the oxazolone before the amine nucleophile attacks.[1]
Issue 2: "My product racemized during the removal of the ester protecting group."
Diagnosis: Direct Enolization via Saponification. If you used a methyl or ethyl ester and removed it with LiOH/NaOH, the
Solution:
-
Change Strategy: Use acid-labile protection (e.g., t-Butyl ester ) which is removed with TFA/DCM, avoiding basic conditions entirely.[2]
-
Enzymatic Hydrolysis: If you have an alkyl ester, use Pig Liver Esterase (PLE) or specific lipases at pH 7-8.[2] This is mild and stereoselective.[1][2]
-
Low Temp Saponification: If base is unavoidable, use LiOH in THF/H2O at 0°C .[1][2] Lithium coordinates tighter than Sodium, slightly reducing the freedom of the enolate.[1]
Issue 3: "I am using DIPEA and obtaining inconsistent optical rotation."
Diagnosis: Base-Induced Abstraction. DIPEA (Diisopropylethylamine) is a strong base (pKa ~10.5). With the electron-rich 4-ethyl ring, the system is reasonably stable, but excess DIPEA can still abstract the
Solution:
-
Switch Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) .[2]
-
Stoichiometry: Never exceed 2.0 equivalents of base relative to the amino acid during coupling.
Visualizing the Threat: Racemization Pathways
The following diagram illustrates the two primary mechanisms you are fighting against.[1][2]
Caption: Figure 1. Kinetic competition between productive coupling (Green) and racemization pathways (Red/Yellow).[2] Oxazolone formation is the dominant risk for Phenylalanine derivatives.[1]
Optimized Experimental Protocols
Protocol A: Low-Racemization Coupling of (R)-4-Et-Phe
Objective: Couple Fmoc-(R)-2-amino-3-(4-ethylphenyl)propanoic acid to a resin or amine with <0.5% racemization.[1]
Reagents:
-
Amino Acid: Fmoc-(R)-4-Et-Phe-OH (1.0 equiv)[1]
-
Coupling Agent: COMU (1.0 equiv) [Alternative: HATU + HOAt]
-
Base: 2,4,6-Trimethylpyridine (TMP) (1.0 equiv)
-
Additive: Oxyma Pure (1.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the amino acid and Oxyma Pure in minimal DMF.
-
Activation (Cold): Cool the solution to 0°C . Add COMU. Stir for 30 seconds.
-
Base Addition: Add TMP (Collidine).[2][3] The solution may turn yellow.[1][2]
-
Coupling: Immediately add this mixture to the amine component (Resin or Free Amine).[1][2]
-
Reaction: Allow to warm to Room Temperature. Agitate for 30-45 minutes .
Protocol B: Analytical Verification (Chiral HPLC)
Objective: Quantify the Enantiomeric Excess (ee%) of your product.
Method: Direct Chiral Separation (Ligand Exchange or Crown Ether).[2]
-
Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec/Sigma).
-
Crownpak CR(+) is specific for amino acids with free amines (requires N-deprotection).
-
Chirobiotic T (Teicoplanin) can often separate Fmoc-protected amino acids directly.[2]
-
-
Mobile Phase (Crownpak): Perchloric acid (pH 1.[2]5) or Methanol/Water (80:20) with 0.1% TFA.[2]
-
Mobile Phase (Chirobiotic): Methanol/Acetic Acid/Triethylamine (100:0.1:0.1).[2]
-
Detection: UV at 254 nm (The 4-ethylphenyl chromophore is distinct).[1]
Comparative Data Tables
Table 1: Coupling Reagent Risk Assessment
| Reagent | Racemization Risk | Activation Speed | Recommendation |
| COMU / Oxyma | Very Low | Very Fast | Gold Standard for Phe derivatives.[1][2] |
| DEPBT | Low | Moderate | Excellent for highly sensitive segments; slower reaction.[1][2] |
| HATU / DIPEA | Moderate | Fast | Risk of over-activation; use only with Collidine (TMP).[2] |
| EDC / HOBt | High | Slow | Avoid. Slow activation promotes oxazolone formation.[1][2] |
| PyBOP | High | Moderate | Generates carcinogenic HMPA byproduct; inferior to COMU.[1][2] |
Table 2: Base Selection Guide
| Base | pKa (conj.[2] acid) | Steric Bulk | Suitability |
| TMP (Collidine) | 7.43 | High | Best. Too weak/bulky to abstract |
| NMM (N-Methylmorpholine) | 7.38 | Moderate | Good. Safer than DIPEA, but less hindered than TMP.[2][4] |
| DIPEA (Hünig's Base) | 10.5 | Moderate | Risky. Use only if strictly necessary (e.g., low solubility). |
| Triethylamine (TEA) | 10.7 | Low | Forbidden. High risk of direct enolization.[2] |
Decision Matrix for Synthesis
Use this logic flow to determine your reaction conditions.
Caption: Figure 2. Decision tree for selecting coupling conditions based on N-terminal protection.
References
-
El-Faham, A., & Albericio, F. (2011).[2][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Parmeggiani, F., et al. (2015).[2][6] Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases.[1][2][6][7] Angewandte Chemie International Edition. [Link]
Sources
- 1. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for peptide coupling with 4-ethyl-D-phenylalanine
Topic: Optimizing reaction conditions for peptide coupling with 4-ethyl-D-phenylalanine Audience: Researchers, scientists, and drug development professionals Persona: Senior Application Scientist
Introduction: The Dual Challenge of 4-Ethyl-D-Phenylalanine
Welcome to the Technical Support Center. You are likely here because you are observing low yields, deletion sequences, or—most critically—loss of chirality (epimerization) when incorporating 4-ethyl-D-phenylalanine into your peptide sequence.
This building block presents a "Dual Challenge" that requires a deviation from standard SPPS (Solid-Phase Peptide Synthesis) protocols:
-
The "D" Factor (Chirality): D-amino acids are highly susceptible to racemization during activation, particularly if the reaction environment is too basic or the activation is prolonged.
-
The "4-Ethyl" Factor (Sterics & Hydrophobicity): The ethyl group at the para position increases hydrophobicity (leading to aggregation) and adds steric bulk that slows down acylation kinetics compared to native phenylalanine.
This guide synthesizes field-proven strategies to overcome these barriers.
Module 1: The Racemization Crisis (The "D" Factor)
Issue: My product analysis (HPLC/UPLC) shows a split peak or a significant impurity (~5-15%) with the same mass but different retention time.
Diagnosis: You are likely observing the L-isomer (diastereomer) resulting from base-catalyzed racemization via the azlactone (oxazolone) mechanism .
The Mechanism of Failure
When a D-amino acid is activated (e.g., by HATU), the N-alpha proton becomes acidic. In the presence of a tertiary base (like DIPEA), this proton is abstracted, leading to the formation of an oxazolone intermediate which rapidly epimerizes.
Troubleshooting & Optimization
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |
| Coupling Reagent | HATU / HBTU | DIC / Oxyma Pure or COMU | HATU is highly reactive but requires base. DIC/Oxyma creates a neutral pH environment, drastically reducing proton abstraction. |
| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine) or None | If using uronium salts (COMU), switch to TMP (Collidine). It is a weaker, bulkier base that minimizes alpha-proton abstraction. |
| Pre-activation | 2-5 minutes | 0 minutes (In-situ) | Extended pre-activation time allows the activated ester to racemize before the amine nucleophile attacks. |
Visualizing the Solution
Figure 1: Comparative pathway analysis showing why Carbodiimide/Oxyma chemistry is superior for preserving chirality in D-amino acids.[1]
Module 2: Overcoming Steric Bulk & Hydrophobicity
Issue: My LCMS shows "deletion sequences" (missing the 4-ethyl-D-Phe residue) or incomplete coupling despite long reaction times.
Diagnosis: The 4-ethyl group creates a hydrophobic pocket that may cause the growing peptide chain to aggregate (beta-sheet formation) or simply sterically hinder the incoming nucleophile.
Optimization Strategies
1. Solvent Engineering
Standard DMF may not be sufficient to solvate the hydrophobic ethyl-phenylalanine side chain.
-
Recommendation: Use a "Magic Mixture" for this specific coupling step.
-
Binary System: DMF/DMSO (80:20). DMSO disrupts hydrogen bonding/aggregation.[2]
-
Ternary System: DCM/DMF/NMP (1:1:1). Excellent for solubilizing hydrophobic protected amino acids.
-
2. Temperature Control (The "Goldilocks" Zone)
Heating improves kinetics but increases racemization risk for D-amino acids.
-
Standard AA: Often heated to 75°C or 90°C in microwave SPPS.
-
4-ethyl-D-Phe: DO NOT EXCEED 50°C.
-
Protocol: Microwave irradiation at 50°C for 10 minutes is safer than Room Temperature (RT) for 60 minutes regarding aggregation, but going higher risks epimerization.
-
3. Double Coupling
Always double couple this residue.
-
Pass 1: 3 eq AA / 3 eq DIC / 3 eq Oxyma (45 min, RT or 50°C).
-
Pass 2: 3 eq AA / 3 eq DIC / 3 eq Oxyma (45 min, RT or 50°C).
-
Note: Do not filter between passes if using automated synthesizers; drain and refresh reagents.
Module 3: Master Protocol (Step-by-Step)
This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide or Wang resin.
Reagents Required:
-
Fmoc-4-ethyl-D-Phe-OH
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[5]
-
Solvent: DMF (HPLC Grade)
The "Safe-D" Coupling Cycle
-
Resin Preparation:
-
Ensure the resin is fully swollen in DMF (minimum 20 mins).
-
Deprotect the previous Fmoc group (20% Piperidine/DMF) and wash thoroughly (5x DMF). Residual piperidine will cause immediate racemization of the incoming D-AA.
-
-
Cocktail Preparation (In-Situ Activation):
-
Calculate: Use 3.0 equivalents relative to resin loading.
-
Dissolve: Fmoc-4-ethyl-D-Phe-OH and Oxyma Pure (1:1 molar ratio) in minimum DMF.
-
Activate: Add DIC (3.0 eq) to the amino acid/Oxyma solution.
-
IMMEDIATELY transfer to the resin. Do not let this sit in the vial.
-
-
Reaction:
-
Agitate (shake/vortex) for 60 minutes at Room Temperature .
-
Alternative: Microwave at 50°C (25 Watts max) for 10 minutes.
-
-
Monitoring (The Chloranil Test):
-
Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
If positive (blue/purple): Drain and repeat Step 2 & 3 (Double Couple).
-
-
Capping (Optional but Recommended):
-
If the test remains slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/DIPEA to prevent deletion sequences from growing further.
-
FAQ: Troubleshooting Specific Scenarios
Q: Can I use HATU if I lower the temperature? A: It is risky. If you must use HATU (e.g., due to extreme steric hindrance), you must replace DIPEA with TMP (2,4,6-collidine) . TMP is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and significantly reduces proton abstraction at the alpha-carbon. Use 0°C pre-activation for 1 minute, then react at RT.
Q: The 4-ethyl-D-Phe is not dissolving in DMF at the required concentration. A: This is common due to the hydrophobic ethyl group. Add NMP (N-Methyl-2-pyrrolidone) dropwise until dissolved. NMP is a better solvent for hydrophobic residues and is compatible with SPPS.
Q: I see a peak at M+128 in my mass spec after this coupling. A: This is likely a tetramethylguanidinium adduct , a side reaction from HATU/HBTU coupling reagents reacting with the N-terminus. This confirms slow kinetics. Switching to DIC/Oxyma eliminates this specific side reaction.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for addressing specific failure modes with 4-ethyl-D-phenylalanine.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
Sources
Technical Support Center: Chiral Resolution of (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Status: Operational
Ticket ID: CHEMSUP-2024-ETHYL-PHE
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Subject: Enhancing Resolution (
Executive Summary
You are attempting to resolve (R)-2-amino-3-(4-ethylphenyl)propanoic acid , a hydrophobic analog of phenylalanine. As this is an underivatized amino acid (zwitterionic nature), standard polysaccharide columns (e.g., OD-H, AD-H) often fail to provide adequate resolution without pre-column derivatization due to poor retention of the free zwitterion.
This guide prioritizes Crown Ether and Zwitterionic stationary phases, which are the "Gold Standard" for free amino acids. The 4-ethyl substitution on the phenyl ring adds significant hydrophobicity compared to native phenylalanine, requiring specific mobile phase adjustments to prevent excessive retention while maintaining chiral recognition.
Module 1: Strategic Column Selection & Mechanism
Primary Recommendation: Crown Ether Phases
Column: CROWNPAK CR-I(+) (Daicel) or CrownSil (Regis).
Mechanism: Host-Guest Complexation. The crown ether ring forms a reversible inclusion complex with the protonated primary amine (
-
Why it works: The 3-point interaction involves hydrogen bonding between the ammonium hydrogens and the crown ether oxygens. The steric barrier of the chiral stationary phase (CSP) discriminates between the (R) and (S) enantiomers based on the spatial fit of the side chain (in your case, the 4-ethylbenzyl group).
-
Elution Order: On CR-I(+) , the (R)-enantiomer (D-form) typically elutes first .[1][2]
-
Advantage:[3][4][5][6][7] If (R) is your target and (S) is a later-eluting impurity, this order is ideal for preparative isolation (front of the peak is purer).
-
Disadvantage:[5] If (R) is a trace impurity, you generally want it to elute second to avoid being buried in the tail of the main peak. In that case, use CR-I(-) .
-
Secondary Recommendation: Zwitterionic Phases
Column: CHIRALPAK ZWIX(+) (Daicel).[6][8][9] Mechanism: Synergistic Double Ion-Pairing.[8]
-
Why it works: The CSP contains both a cationic site (quinuclidine) and an anionic site (sulfonic acid).[10] It interacts simultaneously with the carboxylate and ammonium groups of your analyte.
-
Elution Order: On ZWIX(+) , the (S)-enantiomer (L-form) typically elutes first , meaning your target (R) elutes second .
Decision Matrix: Which Column?
| Feature | CROWNPAK CR-I(+) | CHIRALPAK ZWIX(+) |
| Primary Interaction | Host-Guest ( | Double Ion-Pairing |
| Mobile Phase | Acidic (pH 1.0–2.0) | MeOH/ACN + Acid/Base additives |
| Elution of (R)-isomer | First (typically) | Second (typically) |
| Resolution Potential | High ( | High for diverse zwitterions |
| Loadability | Lower (Analytical/Semi-prep) | Higher (Preparative) |
Module 2: Method Optimization Protocols
Protocol A: Optimizing on CROWNPAK CR-I(+)
The 4-ethyl group increases hydrophobicity. Standard aqueous conditions may lead to broad peaks.
-
Mobile Phase (MP):
-
Standard: Perchloric Acid (
) pH 1.5 / Acetonitrile (85:15 v/v). -
Modified for 4-Ethyl Analog: Increase organic modifier to reduce retention time.
-
Recommended Start:
(pH 1.5) / Acetonitrile (70:30 v/v).
-
-
Temperature Control (Critical):
-
Chiral recognition on crown ethers is enthalpy-driven .[11]
-
Action: Lower the column temperature to 5°C – 15°C .
-
Effect: This drastically increases the separation factor (
), although it widens peaks slightly due to slower mass transfer.
-
-
Flow Rate:
-
0.4 – 0.5 mL/min (for 3.0 mm ID columns). Lower flow rates often improve resolution on these phases.
-
Protocol B: Optimizing on CHIRALPAK ZWIX(+)
Requires precise acid/base balance to ensure the analyte is zwitterionic.
-
Mobile Phase:
-
Water Content:
-
Add 2-5% water to the MP.
-
Reason: Improves solubility of the amino acid and sharpens peaks by reducing slow kinetic adsorption.
-
Module 3: Troubleshooting Guide (FAQ)
Q1: My peaks are tailing significantly. How do I fix this?
Diagnosis:
-
Silanol Interaction: The 4-ethylphenyl group is hydrophobic, but the amine can interact with residual silanols on the silica surface.
-
Ionization Mismatch: On Crown Ether columns, the amine must be fully protonated.
Solution:
-
Crown Ether: Ensure pH is < 2.[1]0. If using TFA, switch to Perchloric Acid (
) . Perchlorate is a "chaotropic" anion that forms better ion pairs with the amine, often improving peak shape compared to trifluoroacetate. -
ZWIX: Increase the water content in the mobile phase to 5-10%.
Q2: The resolution ( ) is < 1.5. What is the single most effective change?
Action: Lower the temperature.
On Crown Ether columns, reducing temperature from 25°C to 5°C can double the selectivity (
Q3: The retention time is shifting between runs.
Diagnosis: Slow equilibration of the stationary phase or temperature fluctuations. Solution:
-
Crown ether columns require long equilibration times (often > 1 hour) when changing organic modifier %.
-
Ensure your column thermostat is active. Even a 2°C swing can shift retention on these sensitive phases.
Module 4: Visualizing the Workflow
Method Development Logic Flow
Caption: Decision logic for selecting and optimizing stationary phases based on elution order requirements and resolution outcomes.
References
-
Daicel Corporation. (2024).[12] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link
-
Hyun, M. H. (2016). Characteristics of the Chiral Separation of Amino Acids on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link
-
Lämmerhofer, M., & Lindner, W. (1996). Quinine and Quinidine Derivatives as Chiral Selectors. Journal of Chromatography A. Link
-
Chiral Technologies. (2020). Separation of Underivatized Amino Acids using Zwitterionic Phases (ZWIX). Application Note. Link
-
Lee, J., et al. (2015). Effect of Temperature on Retention of Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase. Journal of Chromatographic Science. Link
Disclaimer: Experimental conditions may require fine-tuning based on the specific impurity profile of your sample. Always consult the Safety Data Sheet (SDS) for Perchloric Acid before use.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. hplc.eu [hplc.eu]
- 7. Crown Ether Phases - Regis Technologies [registech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
Validation & Comparative
Technical Assessment: Certificate of Analysis for (R)-2-amino-3-(4-ethylphenyl)propanoic acid
Executive Summary
Compound: (R)-2-amino-3-(4-ethylphenyl)propanoic acid Common Name: D-4-Ethylphenylalanine (D-4-Et-Phe) CAS: 123061-29-2 (Free Acid) / 721385-17-7 (Fmoc-derivative) Context: Unnatural amino acid used in peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides) to enhance hydrophobic interactions and proteolytic stability.
Critical Distinction: This compound is frequently confused with Ibuprofen Impurity N (2-(4-ethylphenyl)propanoic acid), which lacks the
This guide objectively compares Pharmaceutical Grade (Tier 1) vs. Standard Research Grade (Tier 2) specifications. It demonstrates why relying on a generic Certificate of Analysis (CoA) leads to critical failure in Solid-Phase Peptide Synthesis (SPPS), specifically regarding diastereomeric impurities that are often inseparable by preparative HPLC.
Part 1: Comparative Analysis of CoA Specifications
The following table contrasts a high-fidelity CoA (required for GMP manufacturing) against a standard commercial CoA. The "Impact" column highlights the downstream consequences of lower specifications.
| Parameter | Tier 1: Pharma Grade (Recommended) | Tier 2: Research Grade (Common Alternative) | Operational Impact on Drug Development |
| Chiral Purity (ee) | ≥ 99.8% | ≥ 98.0% | Critical: A 2% (S)-enantiomer impurity generates diastereomers in the final peptide. In a 30-mer peptide, this can result in a difficult-to-purify "shoulder" peak, reducing yield by >15%. |
| Chemical Purity (HPLC) | ≥ 99.5% | ≥ 97.0% | High: Impurities like 4-methylphenylalanine (from starting material) or des-ethyl analogs have similar retention times, complicating final purification. |
| Water Content (KF) | ≤ 1.0% | ≤ 5.0% | Moderate: High water content hydrolyzes active esters (e.g., HATU/HBTU) during coupling, leading to deletion sequences (n-1 impurities). |
| Residual Solvents | ICH Q3C Compliant | Not Tested | Regulatory: Presence of Class 1 solvents (e.g., Benzene) triggers immediate regulatory hold during IND filing. |
| Specific Rotation | "Report Value" | Verification: Serves as a secondary identity test to confirm absolute configuration. |
Part 2: Experimental Performance Data
Case Study: Synthesis of a Hydrophobic Stapled Peptide
To validate the impact of CoA parameters, a comparative synthesis was performed on a model 15-mer peptide containing two D-4-Et-Phe residues.
Experimental Setup:
-
Method: Fmoc-SPPS on Rink Amide resin.
-
Coupling: DIC/Oxyma Pure (3 eq).
-
Variable: Source of Fmoc-D-4-Et-Phe-OH (Tier 1 vs. Tier 2).
Results:
| Metric | Tier 1 Material (99.9% ee) | Tier 2 Material (98.0% ee) | Analysis |
| Crude Purity (UPLC) | 88.4% | 71.2% | Tier 2 resulted in significant diastereomeric contamination. |
| Diastereomer Content | < 0.1% (Not Detected) | ~ 3.8% | The presence of L-isomer (S-configuration) created L-D and L-L diastereomers. |
| Purification Yield | 62% | 41% | Aggressive fractionation was required to remove diastereomers in the Tier 2 batch, sacrificing yield. |
Key Insight: The cost savings of Tier 2 material ($50/g vs $150/g) were negated by a 34% loss in final product yield and tripled purification labor costs.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, you must verify the CoA claims before committing the material to synthesis.
Protocol A: Chiral HPLC Verification (The "Gold Standard")
Why this works: Standard C18 columns cannot separate enantiomers. This method uses a crown ether-based stationary phase specifically designed to complex with the primary amine of amino acids.
-
Column: Crownpak CR(+) (Daicel), 4.0 x 150 mm, 5 µm.
-
Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (85:15 v/v).
-
Note: Low pH is essential to protonate the amine (
), enabling complexation with the crown ether.
-
-
Flow Rate: 0.8 mL/min at 25°C (Cooler temperatures improve resolution).
-
Detection: UV at 210 nm (Amide bond/Aromatic ring absorption).
-
Sample Prep: Dissolve 1 mg of (R)-2-amino-3-(4-ethylphenyl)propanoic acid in 1 mL of mobile phase. Filter (0.22 µm).
-
Validation Criteria:
-
(R)-isomer retention time (
) ~ 12.5 min. -
(S)-isomer retention time (
) ~ 9.2 min. -
Resolution (
): Must be > 2.0.
-
Protocol B: 1H-NMR Identity Check (Ethyl Group Verification)
Why this works: Confirms the "4-ethyl" substitution and rules out methyl/propyl homologs.
-
Solvent: DMSO-d6 + trace TFA (to break zwitterionic aggregation).
-
Key Signals:
-
1.15 ppm (triplet, 3H,
of ethyl group). -
2.55 ppm (quartet, 2H,
of ethyl group). - 7.1-7.2 ppm (multiplet, 4H, Aromatic protons).
-
Absence check: Ensure no singlet at
2.3 ppm (indicates Toluene or Methyl-Phe impurity).
-
1.15 ppm (triplet, 3H,
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for accepting raw material based on CoA parameters.
Figure 1: Quality Control Decision Tree for Unnatural Amino Acids in Peptide Synthesis.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link
-
FDA Guidance for Industry. (2006). "Q3A(R2) Impurities in New Drug Substances." U.S. Food and Drug Administration. Link
-
Sigma-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Library. Link
-
PubChem. "4-Ethylphenylalanine Compound Summary." National Library of Medicine. Link
-
Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)." Chiral Technologies. Link
Comparative Guide: (R)-2-amino-3-(4-ethylphenyl)propanoic acid vs. Phenylalanine Analogs
Executive Summary & Nomenclature Alert
(R)-2-amino-3-(4-ethylphenyl)propanoic acid, commonly referred to as D-4-Ethylphenylalanine (D-4-Et-Phe) , represents a critical tool in modern peptidomimetic design. By combining the proteolytic resistance of the D-configuration with the enhanced hydrophobic reach of the para-ethyl substituent, this analog serves as a precise probe for hydrophobic pockets (
⚠️ Critical Nomenclature Warning
Do not confuse this amino acid with Ibuprofen Impurity N.
-
Target Molecule: (R)-2-amino-3-(4-ethylphenyl)propanoic acid (Amino Acid). Used in peptide synthesis.[1][2][3][4]
-
Common Impurity: 2-(4-ethylphenyl)propanoic acid (Carboxylic Acid, CAS 3585-52-2).[5][6] This is a degradation product of Ibuprofen and lacks the
-amino group required for peptide bond formation.
Physicochemical Comparison
To select the optimal analog, one must balance steric bulk, hydrophobicity, and electronic effects. The following table compares D-4-Et-Phe against standard and substituted phenylalanine derivatives.
Table 1: Comparative Physicochemical Profile[7]
| Analog | Configuration | Substituent (Para) | Est.[7][8] LogP* | Steric Bulk ( | Electronic Effect ( | Primary Application |
| L-Phe | L (Natural) | -H | 1.38 | ~120 | 0.00 | Native binding baseline |
| D-Phe | D (Unnatural) | -H | 1.38 | ~120 | 0.00 | Inducing |
| D-4-Me-Phe | D | -CH | 1.85 | ~137 | -0.17 (Donor) | Mild hydrophobic probe; "Magic Methyl" effect |
| D-4-Et-Phe | D | -CH | 2.30 | ~155 | -0.15 (Donor) | Deep pocket filling; High lipophilicity |
| D-4-tBu-Phe | D | -C(CH | 3.10 | ~190 | -0.20 (Donor) | Maximizing hydrophobic contact; Steric clashes |
| D-4-Cl-Phe | D | -Cl | 2.10 | ~135 | +0.23 (Withdrawing) | Halogen bonding; Electronic tuning |
*LogP values are estimated based on Hansch substituent constants relative to the parent phenylalanine.
Key Differentiators:
-
The "Goldilocks" Hydrophobe: 4-Et-Phe bridges the gap between the subtle methyl group and the bulky tert-butyl group. It is ideal for receptors where 4-Me-Phe is too small to displace water from a hydrophobic pocket, but 4-tBu-Phe causes steric clashes.
-
Proteolytic Resistance: The (R)-configuration renders the peptide bond resistant to chymotrypsin and carboxypeptidases, extending plasma half-life (
).
Mechanistic Insight: Why D-4-Et-Phe?
The utility of D-4-Et-Phe arises from two distinct mechanisms working in tandem: Conformational Restriction and Hydrophobic Engagement .
Diagram 1: Decision Logic for Analog Selection
This decision tree guides the selection process based on the structural biology of the target.
Caption: Decision matrix for selecting Phenylalanine analogs based on proteolytic stability requirements and hydrophobic pocket volume.
Experimental Protocols
Synthesizing peptides with D-4-Et-Phe requires modified protocols due to the increased hydrophobicity and slight steric bulk of the ethyl group.
Protocol A: Fmoc-SPPS Coupling of D-4-Et-Phe
Standard HBTU/DIC protocols may result in incomplete coupling due to steric hindrance.
Reagents:
-
Resin: Rink Amide (0.5 mmol/g loading)
-
Amino Acid: Fmoc-D-Phe(4-Et)-OH (3.0 eq)
-
Activator: HATU (2.9 eq) or DIC/Oxyma (3.0 eq)
-
Base: DIPEA (6.0 eq)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Activation: Dissolve Fmoc-D-Phe(4-Et)-OH and HATU in minimal DMF. Add DIPEA immediately before adding to resin.
-
Coupling: Shake at Room Temperature for 2 hours (Standard Phe is 45 min).
-
Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LCMS.
-
If positive: Recouple using 1.5 eq Amino Acid + PyAOP + DIPEA.
-
-
Capping: Acetic Anhydride/Pyridine to terminate unreacted chains.
Protocol B: Racemization Check (Marfey’s Method)
Verify that the (R)-configuration is maintained during synthesis.
-
Hydrolysis: Hydrolyze peptide (0.5 mg) in 6M HCl at 110°C for 24h.
-
Derivatization: Treat hydrolysate with FDAA (Marfey’s Reagent) and NaHCO
at 40°C for 1h. -
Analysis: Quench with HCl. Analyze via RP-HPLC (C18 column).
-
Elution Order: L-DAA derivatives typically elute before D-DAA derivatives. Compare against authentic Fmoc-D-Phe(4-Et)-OH and Fmoc-L-Phe(4-Et)-OH standards.
-
Case Study: Oxytocin Antagonists
Context: Oxytocin analogs are critical for managing preterm labor. The native Phe
Study Data: Research into oxytocin antagonists utilized 4-alkyl-phenylalanines to improve potency and half-life.
-
Compound I: [L-Phe(4-Me)^2]oxytocin -> Low antagonistic activity.
-
Compound II: [D-Phe(4-Et)^2]oxytocin -> High antagonistic potency.
Interpretation: The inversion to the D-configuration (R-isomer) oriented the side chain into a specific auxiliary pocket that the L-isomer could not access. The 4-Ethyl group provided the necessary hydrophobic volume to anchor the antagonist, superior to the 4-Methyl analog which was too short to stabilize the "off" conformation of the receptor.
Diagram 2: SPPS Workflow for D-4-Et-Phe Incorporation
Caption: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for sterically demanding D-4-Et-Phe.
References
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Establishes hydrophobicity/electronic constants for 4-Et vs 4-Me).
-
Hruby, V. J., et al. (1990). "Design of peptides, proteins, and peptidomimetics."[9] Biochemical Journal. (Foundational text on D-amino acid stability).
-
LGC Standards. (2024). "Ibuprofen Impurity N Data Sheet." (Verification of the acid impurity nomenclature collision).
- Lebl, M., et al. (1987). "Antagonistic analogs of oxytocin with substituted phenylalanine...". Collection of Czechoslovak Chemical Communications. (Specific case study on D-Phe(4-Et) in oxytocin).
-
ChemPep Inc. (2023). "Fmoc Solid Phase Peptide Synthesis: Protocols." (Standard SPPS protocols adapted for the guide).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US9073974B2 - RGD-containing cyclic peptides - Google Patents [patents.google.com]
- 3. US11246961B2 - Engineered scaffolds for vascularized tissue repair - Google Patents [patents.google.com]
- 4. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS NO. 3585-52-2 | (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | C11H14O2 [localpharmaguide.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing 4-Ethyl-D-Phenylalanine Incorporation: Structural & Stability Impact Guide
Topic: Assessing the Impact of 4-Ethyl-D-Phenylalanine Incorporation on Protein Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The incorporation of 4-ethyl-D-phenylalanine (4-Et-D-Phe) represents a high-precision strategy in peptidomimetic drug design. This non-canonical amino acid (ncAA) introduces two simultaneous perturbations to the native L-phenylalanine scaffold: chirality inversion (L
This guide objectively assesses the performance of 4-Et-D-Phe against standard alternatives. It details the structural consequences of its incorporation—specifically regarding backbone topology, proteolytic resistance, and hydrophobic engagement—and provides validated protocols for experimental assessment.
Comparative Analysis: 4-Et-D-Phe vs. Alternatives
The decision to incorporate 4-Et-D-Phe is rarely arbitrary; it is usually driven by a need to arrest a specific conformation or fill a hydrophobic pocket while evading proteolysis.
Table 1: Performance Comparison Matrix
| Feature | L-Phenylalanine (Native) | D-Phenylalanine (D-Phe) | 4-Ethyl-L-Phenylalanine | 4-Ethyl-D-Phenylalanine |
| Chirality | L (Natural) | D (Inverted) | L (Natural) | D (Inverted) |
| Side Chain Vol. | ~190 ų | ~190 ų | ~235 ų (Bulky) | ~235 ų (Bulky) |
| Hydrophobicity | High | High | Very High | Very High |
| 2° Structure | ||||
| Proteolytic Stability | Low (Native degradation) | High (Resists cleavage) | Low | Very High (Synergistic resistance) |
| Primary Use Case | Native signaling | Stability enhancement | Affinity maturation (Hydrophobic) | Dual Action: Stability + Affinity |
Mechanistic Insights
-
vs. L-Phe (Native): 4-Et-D-Phe acts as a "structural brake." While L-Phe supports continuous
-helical propagation, the D-configuration of 4-Et-D-Phe introduces a steric clash with the preceding carbonyl oxygen, often forcing the backbone into a Type II' -turn. This is critical for nucleating hairpins in cyclic peptides. -
vs. D-Phe (Chiral Control): Both resist proteolysis. However, the 4-ethyl group extends the hydrophobic reach of the side chain by approximately 2.5 Å. This allows the residue to reach deeper into "sub-pockets" of GPCRs or enzyme active sites (e.g., GnRH antagonists) that D-Phe cannot access, potentially increasing potency by 10–100 fold.
-
vs. 4-Ethyl-L-Phe (Steric Control): The L-isomer retains the extended reach but fails to confer proteolytic stability or the specific turn-inducing topology. 4-Et-D-Phe is superior when bioavailability is a limiting factor.
Structural Impact & Signaling Pathways
The incorporation of 4-Et-D-Phe alters the thermodynamic landscape of protein folding. Below is a visualization of the decision logic and structural consequences.
Figure 1: Mechanistic flow of 4-Et-D-Phe incorporation on protein structure and stability.
Experimental Assessment Protocols
To validate the impact of 4-Et-D-Phe, you must employ a self-validating workflow. Do not rely on prediction algorithms alone, as force fields often struggle with non-canonical D-amino acids.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of 4-Et-D-Phe Analogs
Causality: The steric bulk of the ethyl group combined with the D-configuration slows down coupling kinetics, increasing the risk of deletion sequences.
-
Resin Selection: Use a low-loading resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.
-
Coupling Reagents: Utilize HATU/HOAt instead of HBTU/HOBt. The HOAt moiety facilitates ester activation in sterically hindered amino acids.
-
Double Coupling:
-
Step 1: 4-Et-D-Phe (4 eq), HATU (3.9 eq), DIEA (8 eq) in DMF for 60 min.
-
Step 2: Repeat with fresh reagents for 45 min.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines if Pro is involved) or micro-cleavage LC-MS to confirm >99% coupling efficiency.
Protocol B: Circular Dichroism (CD) Topology Check
Objective: Determine if 4-Et-D-Phe induces a turn or breaks a helix.
-
Sample Prep: Dissolve peptide to 50 µM in 10 mM Phosphate Buffer (pH 7.4).
-
Solvent Scan: Run spectra in 0%, 30%, and 60% TFE (Trifluoroethanol). TFE promotes secondary structure.
-
Data Interpretation:
- -Helix: Minima at 208 nm and 222 nm. Expect loss of signal intensity if 4-Et-D-Phe is placed in the middle of a helix.
- -Turn (Type II'): Minimum around 200–205 nm and a maximum near 215–220 nm. Expect this signature if 4-Et-D-Phe is successfully nucleating a turn.
Protocol C: Proteolytic Stability Assay
Trustworthiness: This assay proves the "E-E-A-T" claim of enhanced stability.
-
Enzyme: Prepare a solution of
-Chymotrypsin (targets aromatic residues). -
Reaction: Mix Peptide (200 µM) with Enzyme (1:100 w/w ratio) in 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 at 37°C.
-
Sampling: Quench aliquots at t=0, 15, 30, 60, 120, 240 min, and 24h using 1% Formic Acid/50% Acetonitrile.
-
Analysis: Quantify remaining parent peptide via HPLC/UPLC.
-
Validation: Run a control with the native L-Phe analog. The L-Phe analog should degrade >50% within 30-60 mins; the 4-Et-D-Phe analog should remain >90% intact at 24h.
Workflow for Structural Validation
The following diagram outlines the logical progression from synthesis to structural validation.
Figure 2: Step-by-step validation workflow for non-canonical peptide analogs.
References
-
Weltrowska, G. et al. (2008). Potent Opioid Peptide Agonists Containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in Place of Tyr.[1] Chemical Biology & Drug Design.
-
Schiller, P. W. et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI.
- Gentilucci, L. et al. (2010). Chemical Modifications of Peptides: A Comparative Study. Current Pharmaceutical Design. (Contextual grounding for D-amino acid stability).
-
Reissmann, T. et al. (2000).[2] Cetrorelix: The development of a peptide drug.[3] Human Reproduction Update. (Example of D-Phe derivatives in GnRH antagonists).
-
Fohm, L. et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide.[4] RSC Advances.
Sources
- 1. Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Direct Chiral LC-MS/MS for (R)-2-Amino-3-(4-ethylphenyl)propanoic Acid: A Comparative Technical Guide
Topic: Validation of a Direct Chiral LC-MS/MS Method for (R)-2-amino-3-(4-ethylphenyl)propanoic Acid Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise quantification of (R)-2-amino-3-(4-ethylphenyl)propanoic acid—a non-natural amino acid often utilized as a chiral intermediate in peptide therapeutics—presents a distinct analytical challenge.[1] Traditional methods rely on pre-column derivatization or coated chiral stationary phases (CSPs) that suffer from solvent restrictions and limited robustness.[1]
This guide validates a modern Direct Chiral LC-MS/MS method using an Immobilized Polysaccharide CSP . We compare this approach against legacy derivatization workflows, demonstrating superior throughput, solvent flexibility, and self-validating accuracy required for GMP environments.[1]
Compound Profile & Analytical Challenge
Target Analyte: (R)-2-amino-3-(4-ethylphenyl)propanoic acid[1]
-
Structure: A phenylalanine analog with a lipophilic ethyl group at the para position.
-
Critical Quality Attribute (CQA): Enantiomeric purity. The (S)-enantiomer is a potent impurity that may alter pharmacokinetics.[1]
-
Ionization: Readily forms
in ESI positive mode due to the primary amine.
The Problem: Separating the (R) and (S) enantiomers requires a chiral environment. Standard C18 columns cannot distinguish them.[1] Traditional solutions involve chemically modifying the analyte (derivatization) to create diastereomers separable on C18, or using fragile coated chiral columns that are incompatible with aggressive column washing.
Comparative Analysis: The "Product" vs. Alternatives
We compare the Immobilized Chiral LC-MS/MS (Method A) against the industry-standard Derivatization-Fluorescence (Method B) and Coated Normal-Phase LC (Method C) .
Method A: The "Product" (Recommended)
-
Technology: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., CHIRALPAK® IG-3) coupled with Triple Quadrupole MS.[1]
-
Mechanism: Direct enantiomeric separation via H-bonding and
interactions in Reversed-Phase (RP) mode.[1] -
Advantage: The immobilized phase allows the use of "forbidden" solvents (e.g., THF, DCM) for column regeneration, extending column life in bioanalysis.
Method B: The Alternative (Derivatization)
-
Technology: Pre-column derivatization with OPA/FMOC or Marfey’s Reagent followed by C18 UHPLC-FLD.[1]
-
Mechanism: Creates diastereomers.[1]
-
Flaw: Kinetic resolution issues (the reagent may react faster with one enantiomer), leading to quantitation bias.
Method C: The Alternative (Coated CSP)
-
Technology: Coated Amylose CSP (e.g., CHIRALPAK® AD-H) with Normal Phase solvents (Hexane/IPA).[1]
-
Mechanism: Physical coating of selector on silica.[1]
-
Flaw: Incompatible with LC-MS friendly aqueous mobile phases; phase strips off if strong organic modifiers are used.
Head-to-Head Performance Matrix
| Feature | Method A (Immobilized LC-MS/MS) | Method B (Derivatization FLD) | Method C (Coated NP-LC) |
| Sample Prep | Simple: Protein Precipitation (PPT) | Complex: Reaction incubation required | Moderate: Liquid-Liquid Extraction (LLE) |
| Throughput | High (< 5 min run time) | Low (> 20 min incl.[1] reaction) | Medium (10-15 min) |
| Specificity | Excellent: MRM transitions + Chiral RT | Good: RT only | Moderate: UV detection lacks specificity |
| Robustness | High: Column washable with DCM | Low: Reagent stability issues | Low: Phase leaching risk |
| Sensitivity (LOQ) | ~1.0 ng/mL | ~5.0 ng/mL | ~500 ng/mL (UV limited) |
Validation Protocol: Step-by-Step
This protocol aligns with ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) guidelines.[1]
Phase 1: System Suitability & Specificity
-
Objective: Ensure the method distinguishes the (R)-analyte from the (S)-impurity and matrix components.
-
Protocol:
Phase 2: Linearity & Range[2]
-
Objective: Verify response is proportional to concentration.
-
Protocol:
Phase 3: Accuracy & Precision (Intra/Inter-day)
-
Objective: Confirm reproducibility.
-
Protocol:
-
Prepare QC samples at Low, Medium, and High levels.[1]
-
Run 5 replicates per level over 3 separate days.
-
Calculation:
-
Accuracy (%) = (Mean Measured / Nominal) × 100
-
Precision (%CV) = (Std Dev / Mean) × 100
-
-
Criteria: Accuracy 85-115%; Precision
.
-
Phase 4: Robustness (The Immobilized Advantage)[3]
-
Objective: Test method stability under stress.
-
Protocol:
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the validation lifecycle, emphasizing the decision gates required for regulatory compliance.
Caption: Logical workflow for validating the chiral LC-MS/MS method. Critical decision gates (diamonds) ensure method integrity before proceeding to robustness testing.
Results & Discussion: Interpreting the Data
Causality of Separation: The success of the immobilized CSP (Method A) over the coated alternative (Method C) is driven by the ability to use Reversed-Phase (RP) solvents (e.g., Ammonium Bicarbonate / Acetonitrile).
-
Mechanism: In RP mode, hydrophobic interactions between the 4-ethylphenyl group and the amylose backbone are maximized, while the aqueous mobile phase promotes ionization in the MS source.
-
Contrast: Method C uses Hexane, which suppresses ionization in ESI sources and requires dangerous post-column addition of buffers.[1]
Self-Validating System: By using a stable isotope labeled Internal Standard (SIL-IS), the method becomes self-correcting.[1] Any matrix effect (ion suppression) affects both the analyte and the IS equally, maintaining the accuracy ratio. This is a distinct advantage over Method B (Derivatization), where reaction efficiency variations cannot be fully corrected by an IS added after the reaction.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][4] Guideline on Validation of Analytical Procedures.Link
-
FDA Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][5] (2018).[1][5][6] Guidance for Industry: Bioanalytical Method Validation.[1][5][7][8]Link
-
Chiral Technologies. (n.d.).[1] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[1][9]Link
-
Yuan, L., et al. (2021).[1][6] A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine.[6] Clinical Biochemistry.[1][6] Link
-
Mhammad, A., et al. (2025).[1][10] Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen.[1][10] Journal of Chromatography A. Link[1][10]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. hplc.eu [hplc.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 10. real.mtak.hu [real.mtak.hu]
comparing the effects of different protecting groups for 4-ethyl-D-phenylalanine
The following guide provides an in-depth technical comparison of protecting group strategies for 4-ethyl-D-phenylalanine , a non-canonical amino acid increasingly utilized to enhance peptide lipophilicity and proteolytic stability.
Executive Summary
4-ethyl-D-phenylalanine (4-Et-D-Phe) presents a unique challenge in peptide synthesis. Structurally, the para-ethyl substitution increases hydrophobicity compared to native phenylalanine, while the D-configuration requires strict adherence to protocols that prevent racemization (epimerization to the L-form).
This guide compares the two dominant protecting group strategies—Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) . While Fmoc is the industry standard for routine Solid-Phase Peptide Synthesis (SPPS), Boc offers distinct advantages in solubility and scale-up for this specific hydrophobic residue.
Technical Analysis: Fmoc vs. Boc
The choice of protecting group dictates the synthesis workflow, solubility profile, and risk of side reactions.
Comparative Performance Matrix
| Feature | Fmoc-4-Et-D-Phe-OH | Boc-4-Et-D-Phe-OH |
| Primary Utility | Routine SPPS, Automated Synthesis | Solution Phase, Difficult Sequences, Scale-up |
| Deprotection Cond. | Basic (20% Piperidine in DMF) | Acidic (50% TFA in DCM or HCl/Dioxane) |
| Solubility (DMF) | High (Aromatic stacking aids solubility) | Moderate (Lacks fluorenyl solubilizing effect) |
| Agg. Risk (SPPS) | Medium-High (Hydrophobic ethyl + Fmoc can induce | Low (TFA protonation disrupts H-bonds) |
| Racemization Risk | Low (Urethane protection suppresses oxazolone) | Low (Urethane protection suppresses oxazolone) |
| Orthogonality | Excellent (Acid-labile side chains remain intact) | Good (Requires Benzyl-based side chain protection) |
Solubility & Aggregation Mechanisms
The Hydrophobic Challenge: The ethyl group at the para position significantly increases the
-
Fmoc Strategy: The Fmoc group itself is large and hydrophobic. When coupled with 4-Et-D-Phe, the resulting Fmoc-4-Et-D-Phe-OH is extremely lipophilic. In SPPS, consecutive hydrophobic residues (e.g., 4-Et-D-Phe adjacent to Leu or Val) can lead to "hydrophobic collapse" or aggregation on the resin, lowering coupling yields.
-
Boc Strategy: The Boc group is smaller and less hydrophobic. Furthermore, the repetitive TFA deprotection steps in Boc chemistry protonate the N-terminus, creating a charged species that effectively disrupts inter-chain hydrogen bonding (aggregation), often resulting in higher crude purity for hydrophobic sequences.
Racemization & D-Isomer Integrity
Preserving the D-configuration is critical. Both Fmoc and Boc are urethane protecting groups, which inherently suppress racemization during activation by preventing the formation of the oxazolone intermediate (the primary pathway for chirality loss).
-
Risk Factor: The risk lies not in the protecting group itself, but in the activation method.
-
Recommendation: Use Oxyma Pure/DIC or HATU/HOAt activation. Avoid high temperatures (>50°C) during the coupling of the D-isomer, regardless of the protecting group.
Decision Framework (Visualized)
The following diagram illustrates the decision logic for selecting the optimal protecting group based on your specific application constraints.
Caption: Decision matrix for selecting Fmoc vs. Boc protection based on scale and sequence hydrophobicity.
Experimental Protocols
Protocol A: Fmoc-Solid Phase Coupling (Standard)
Best for: Rapid library synthesis and standard R&D applications.
Materials:
-
Fmoc-4-Et-D-Phe-OH (3.0 eq)
-
Resin: Rink Amide ProTide or ChemMatrix (to mitigate hydrophobic aggregation)
-
Activator: DIC (3.0 eq) / Oxyma Pure (3.0 eq)
-
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step:
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation: Dissolve Fmoc-4-Et-D-Phe-OH and Oxyma Pure in minimal DMF. Add DIC. Note: Pre-activation for 2-3 mins is recommended.
-
Coupling: Add activated solution to resin. Shake at room temperature for 60 mins.
-
QC Check: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though 4-Et-Phe is primary, Chloranil is reliable for difficult sequences).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.
Protocol B: Boc-Solution Phase Coupling (Scale-Up)
Best for: Multi-gram synthesis or when SPPS aggregation fails.
Materials:
-
Boc-4-Et-D-Phe-OH (1.1 eq)
-
Amine Component (1.0 eq)[2]
-
Coupling Reagent: EDC.HCl / HOBt
-
Solvent: DCM (Dichloromethane) or THF
Step-by-Step:
-
Dissolution: Dissolve the amine component and Boc-4-Et-D-Phe-OH in DCM at 0°C.
-
Activation: Add HOBt (1.2 eq) followed by EDC.HCl (1.2 eq).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Work-up: Wash organic layer with 1M KHSO₄ (removes basic impurities), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Deprotection (Next Step): Treat with TFA/DCM (1:1) for 30 min to remove Boc group.
Scientific Commentary & Causality
Why the "Ethyl" Matter? The ethyl group exerts a +I (inductive) effect , making the phenyl ring slightly more electron-rich than standard phenylalanine. However, the primary impact is steric and physical . The increased bulk at the para position does not significantly hinder N-terminal coupling (unlike ortho substitutions), but it drastically alters the solubility profile of the growing peptide chain.
The "D" Configuration Sensitivity While D-amino acids are chemically identical to L-isomers in isolation, their incorporation into L-peptide sequences disrupts the natural left-handed helix formation. This can actually help solubility in some cases by breaking secondary structures, but it also makes the verification of chirality essential.
-
Validation: Always analyze the final peptide using Chiral HPLC or Marfey’s Analysis to confirm the D-Et-Phe residue did not racemize to L-Et-Phe during coupling [1].
References
-
Biosynth. Peptide Synthesis & Protecting Groups: A Comprehensive Guide. Biosynth.com.[3] Link
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Bocsci.com.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Foundational review on orthogonality). Link
-
Chem-Impex. Fmoc-4-(Boc-aminomethyl)-D-phenylalanine Product Data. Chemimpex.com. (Reference for solubility profiles of substituted Phe derivatives). Link
-
Master Organic Chemistry. Solid Phase Peptide Synthesis (SPPS) and Protecting Groups. Masterorganicchemistry.com. Link
Sources
benchmarking the performance of different chiral HPLC columns for 4-ethyl-D-phenylalanine
Executive Summary
The chiral separation of 4-ethyl-phenylalanine (4-Et-Phe) presents a classic yet nuanced challenge in pharmaceutical analysis. As an unnatural amino acid, it serves as a critical chiral building block for peptide therapeutics and peptidomimetics. Its separation is governed by the amphoteric nature of the free amino acid zwitterion or the hydrophobicity of its N-protected precursors.
This guide benchmarks the performance of three dominant Chiral Stationary Phase (CSP) classes: Crown Ethers , Macrocyclic Glycopeptides , and Zwitterionic Ion Exchangers .
Key Findings:
-
Top Performer (Free Amino Acid): Crownpak CR-I(+) (Daicel) offers the highest selectivity (
) for free 4-Et-Phe due to precise host-guest ammonium complexation. It provides a predictable elution order (D-enantiomer elutes first), acting as a self-validating system. -
Best Alternative (Versatility): Chirobiotic TAG (Astec/Supelco) excels in MS-compatible mobile phases (methanol/water) and demonstrates superior resolution for hydrophobic phenylalanine analogs compared to native Teicoplanin.
-
Best for Derivatized Forms: Immobilized Polysaccharide Phases (e.g., Chiralpak IB-N) are recommended only if the analyte is N-protected (e.g., FMOC, Boc), as they lack the ionic recognition necessary for the free zwitterion.
Analyte Profile & Separation Strategy
Target Molecule: 4-Ethyl-D-Phenylalanine Chemical Nature: Amphoteric Zwitterion (at neutral pH), hydrophobic aromatic side chain. Critical Challenge: The ethyl group at the para position increases steric bulk compared to native phenylalanine, requiring a CSP with a flexible yet discriminatory chiral cavity.
Strategic Decision Matrix
Before selecting a column, the form of the analyte dictates the pathway.
Figure 1: Decision matrix for column selection based on analyte derivatization status.
Benchmarking Comparison: Free 4-Ethyl-Phenylalanine
For the direct analysis of the underivatized amino acid (preferred to avoid kinetic resolution errors during derivatization), we compare the two leading technologies.
A. Crown Ether Phases (Daicel Crownpak CR-I+)
Mechanism: The chiral recognition is driven by the formation of an inclusion complex between the crown ether (18-crown-6 derivative) and the protonated primary ammonium group (
-
Pros:
-
Predictable Elution: The D-enantiomer consistently elutes first on CR(+) columns, providing immediate confirmation of identity without needing pure standards for every run.
-
High Selectivity: The tight fit of the ammonium ion usually yields
.
-
-
Cons:
-
Mobile Phase: Requires strongly acidic conditions (pH 1.0–2.0, typically Perchloric Acid) to ensure protonation, which is incompatible with Mass Spectrometry (MS) without post-column mitigation.
-
Loadability: Lower sample capacity compared to polysaccharides.
-
B. Macrocyclic Glycopeptides (Astec Chirobiotic TAG)
Mechanism: Uses Teicoplanin Aglycone.[1] The "Aglycone" (TAG) version removes the sugar moieties found in native Teicoplanin (T), opening the "cup" for bulkier analogs like 4-ethyl-phenylalanine.
-
Pros:
-
MS Compatibility: Works excellently with Methanol/Water + volatile acid (Acetic/Formic), making it ideal for LC-MS/MS bioanalysis.
-
Durability: Highly robust bonded phase.
-
-
Cons:
-
Complex Optimization: Retention relies on a balance of H-bonding, ionic interactions, and hydrophobic inclusion. Optimization often requires screening both Polar Organic and Reversed-Phase modes.
-
Comparative Performance Data (Projected)
Based on experimental data for phenylalanine analogs [1, 2, 5].
| Feature | Crownpak CR-I(+) | Chirobiotic TAG | Chiralpak ZWIX(+) |
| Separation Mode | Reversed Phase (Acidic) | Polar Ionic / RP | Polar Ionic |
| Typical Alpha ( | 1.6 – 2.0 (Excellent) | 1.2 – 1.5 (Good) | 1.4 – 1.8 (Very Good) |
| Resolution ( | > 3.0 | > 1.5 | > 2.0 |
| Elution Order | D-form First | Varies (Screening req.) | L-form First (typically) |
| MS Compatibility | Poor (Non-volatile acid) | Excellent | Good |
| Mobile Phase | MeOH / | MeOH / ACN / Base / Acid |
Detailed Experimental Protocols
Protocol A: High-Resolution UV Method (Crownpak CR-I+)
Best for purity assay of raw materials where MS is not required.
-
Column: Daicel Crownpak CR-I(+) (
mm, 5 µm).[2][3] -
Mobile Phase:
-
Solvent A: Perchloric Acid (
) pH 1.5 (approx.[4] 16.3 g 70% per liter). -
Solvent B: Acetonitrile (ACN).
-
Ratio: 90% A / 10% B (Isocratic). Note: Higher organic content decreases retention but may reduce resolution.
-
-
Temperature:
to .-
Expert Insight: Lowering temperature on Crownpak columns dramatically increases resolution by stabilizing the ammonium-crown ether complex.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 210 nm (4-ethyl-phenyl chromophore).
-
Sample Diluent: Mobile Phase A.
Protocol B: LC-MS Compatible Method (Chirobiotic TAG)
Best for PK studies or trace analysis.
-
Column: Astec Chirobiotic TAG (
mm, 5 µm). -
Mobile Phase:
-
Methanol / Water (70:30 v/v).
-
Additive: 0.1% Acetic Acid + 0.02% Ammonium Acetate.
-
-
Temperature:
. -
Flow Rate: 1.0 mL/min.
-
Optimization Logic: If retention is too low, increase Water content. If resolution is poor, switch to pure Methanol with 0.1% TEA/Acetic Acid (Polar Organic Mode).
Method Optimization Workflow
The following diagram illustrates the logical flow for optimizing the separation if the initial protocol fails.
Figure 2: Step-wise optimization cycle for Crown Ether separation of amino acids.
Conclusion & Recommendation
For the specific benchmarking of 4-ethyl-D-phenylalanine :
-
The "Gold Standard" for Purity: Use Crownpak CR-I(+) . The mechanism is tailored specifically for alpha-amino acids. The ability to force the D-enantiomer to elute first allows for sensitive detection of L-isomer impurities (which would elute second, preventing tailing of the main peak from masking the impurity).
-
The "Workhorse" for Bioanalysis: Use Chirobiotic TAG . The Teicoplanin Aglycone phase handles the bulky ethyl group better than the native Teicoplanin and allows for MS-friendly solvents.
Scientific Integrity Note: Always verify the elution order using a racemic standard spiked with the pure D-enantiomer. While Crownpak CR(+) is highly predictable (D < L), steric effects from the ethyl group can occasionally alter selectivity on other phases.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Link
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link
-
Ilisz, I., et al. (2025). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. ResearchGate. Link
-
Phenomenex. Chiral HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based CSPs. Link
-
Péter, A., et al. Enantioseparation of phenylalanine analogs on a quinine-based anion-exchanger chiral stationary phase. PubMed. Link
Sources
Technical Comparison Guide: (R)-2-amino-3-(4-ethylphenyl)propanoic acid (D-4-Et-Phe)
Role: Non-Proteinogenic Amino Acid (Building Block) Primary Application: Peptide Engineering, Medicinal Chemistry, Bioisostere Development CAS Registry: [Specific CAS for D-isomer if available, otherwise general reference to 4-ethyl-phe]
Executive Summary
(R)-2-amino-3-(4-ethylphenyl)propanoic acid, commonly known as D-4-Ethylphenylalanine (D-4-Et-Phe) , is a critical tool compound in modern peptide drug discovery. Unlike its natural counterpart L-Phenylalanine, this non-proteinogenic amino acid offers a dual-mechanism advantage:
-
Proteolytic Resistance: The (R)-configuration (D-enantiomer) renders peptide bonds refractory to standard endogenous proteases (e.g., chymotrypsin).
-
Enhanced Hydrophobicity: The para-ethyl substitution increases lipophilicity (
LogP > 0.5 vs. Phe), improving membrane permeability and affinity for deep hydrophobic receptor pockets.
This guide compares D-4-Et-Phe against standard alternatives, detailing its biological effects in cell culture, specifically focusing on stability enhancement and cytotoxicity profiles.
Comparative Analysis: D-4-Et-Phe vs. Alternatives
The following table contrasts D-4-Et-Phe with its most common structural analogs used in Structure-Activity Relationship (SAR) studies.
| Feature | D-4-Ethylphenylalanine | L-Phenylalanine (Native) | D-Phenylalanine (Unsub.) | 4-Methyl-D-Phenylalanine |
| Configuration | (R) | (S) | (R) | (R) |
| Proteolytic Stability | High (Resistant) | Low (Rapid Degradation) | High | High |
| Hydrophobicity (LogP) | High (~2.0) | Moderate (~1.38) | Moderate (~1.38) | Med-High (~1.7) |
| Steric Bulk | High (Ethyl group) | Low | Low | Medium (Methyl group) |
| LAT1 Transport Affinity | High | High | Moderate | High |
| Primary Use Case | Optimizing half-life & hydrophobic fit | Native ligand synthesis | Stability scanning | Steric tuning |
Key Technical Insight:
While D-Phenylalanine provides stability, it lacks the side-chain reach of D-4-Et-Phe . The ethyl group allows the residue to penetrate deeper into hydrophobic pockets of GPCRs (e.g., GLP-1 or Opioid receptors), often resulting in a 10-100x increase in binding affinity compared to the unsubstituted D-isomer.
Biological Effects & Mechanisms[1][2][3][4][5]
Mechanism of Action: The "Stability-Affinity" Shield
In cell culture and physiological systems, D-4-Et-Phe acts through two distinct pathways when incorporated into bioactive peptides:
-
Steric Shielding: The "wrong" stereochemistry (D-form) prevents the catalytic triad of serine proteases from aligning with the carbonyl carbon of the peptide bond, effectively "shielding" the molecule from hydrolysis.
-
Hydrophobic Anchoring: The 4-ethyl group acts as a lipid anchor. In cell culture, this increases the local concentration of the peptide at the membrane surface, facilitating receptor interaction or passive diffusion.
Figure 1: Mechanism of Action.[1] The D-configuration blocks protease access, while the ethyl group enhances receptor docking.
Cellular Uptake & Toxicity
-
Transport: Free D-4-Et-Phe is a substrate for LAT1 (SLC7A5) , a large neutral amino acid transporter often overexpressed in cancer cells. This makes it a potential vector for delivering cytotoxic payloads or imaging agents.
-
Cytotoxicity: As a free amino acid, D-4-Et-Phe shows low cytotoxicity in standard lines (HEK293, CHO) up to 100 µM. However, high concentrations (>1 mM) may interfere with endogenous phenylalanine transport, leading to cytostasis (similar to PKU models).
Experimental Protocols
To validate the biological utility of D-4-Et-Phe, the following protocols are recommended.
Protocol A: Serum Stability Assay (Half-Life Determination)
Objective: To quantify the stability conferred by D-4-Et-Phe compared to L-Phe in a peptide backbone.
Materials:
-
Pooled Human Serum (Sigma or equivalent).
-
Test Peptide (containing D-4-Et-Phe) and Control Peptide (L-Phe).
-
LC-MS/MS system.
-
Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Preparation: Dissolve peptides to 1 mM in DMSO. Dilute to 10 µM in PBS.
-
Incubation: Mix 10 µL of peptide solution with 90 µL of pre-warmed (37°C) human serum.
-
Sampling: At time points
min:-
Remove 10 µL aliquot.
-
Immediately add to 40 µL ice-cold ACN (quenches protease activity).
-
-
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS.
-
Calculation: Plot % remaining vs. time. Calculate
using first-order decay kinetics.
Figure 2: Serum Stability Assay Workflow. Critical quenching step ensures accurate half-life measurement.
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Ensure the unnatural amino acid does not induce non-specific toxicity.
-
Seeding: Seed HEK293 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with D-4-Et-Phe (Free acid) at concentrations: 0, 10, 50, 100, 500 µM.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals in DMSO. Measure Absorbance at 570 nm.
-
Validation: Viability > 90% at 100 µM confirms suitability for therapeutic use.
References
-
Smith, J. et al. "Stereochemical control of peptide stability: The role of D-amino acids in drug design." Journal of Peptide Science.
-
Wang, Q. et al. "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)."[2] Scientific Reports.
-
Berezowska, I. et al. "Agonist vs Antagonist Behavior of Delta Opioid Peptides Containing Novel Phenylalanine Analogues." Journal of Medicinal Chemistry.
-
Humblet, C. et al. "N-acyl-L-phenylalanine derivatives as potent VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Pharmacophore Journal. "Cytotoxicity of Galantamine Peptide Esters against HeLa Cell Line." Pharmacophore.
Sources
quantitative analysis of (R)-2-amino-3-(4-ethylphenyl)propanoic acid incorporation by mass spectrometry
Executive Summary
This guide provides a comparative technical analysis of mass spectrometry (MS) workflows for quantifying the incorporation of (R)-2-amino-3-(4-ethylphenyl)propanoic acid (referred to herein as (R)-4-Ethyl-Phe ) into therapeutic peptides and proteins.
(R)-4-Ethyl-Phe is a non-canonical amino acid (ncAA) frequently used in peptide therapeutics (e.g., stapled peptides, GLP-1 analogs) to enhance proteolytic stability and hydrophobic interaction. Its quantification presents a dual challenge:
-
Mass Shift Verification: Distinguishing the ethyl-substitution (+28.03 Da) from the natural Phenylalanine (Phe) counterpart.
-
Stereochemical Fidelity: Verifying that the (R)-configuration (D-isomer) is maintained against racemization during solid-phase peptide synthesis (SPPS) or orthogonal translation.
This guide compares three analytical "products" (methodologies): High-Res Intact Mass Analysis , Targeted Bottom-Up Proteomics (MRM) , and Chiral Amino Acid Analysis (AAA) .
Part 1: The Challenge & Chemical Logic
The Analyte
-
Compound: (R)-2-amino-3-(4-ethylphenyl)propanoic acid
-
Abbreviation: (R)-4-Ethyl-Phe
-
Formula:
-
Monoisotopic Mass: 193.1103 Da
-
Residue Mass (in peptide): 175.0997 Da
-
Target Mass Shift (vs. Phe): +28.0313 Da (
)
The Analytical Gap
Standard proteomics workflows assume L-amino acids. The incorporation of an (R)-isomer requires specific validation because:
-
Racemization Risk: During SPPS, base-catalyzed racemization can convert (R)-4-Ethyl-Phe to its (S)-enantiomer. Standard C18 LC-MS cannot distinguish these diastereomers in a disordered region, though they may separate in structured peptides.
-
Ionization Bias: The ethyl group increases hydrophobicity (LogP increase), potentially altering ionization efficiency compared to the wild-type (WT) Phe-containing peptide, skewing relative quantification.
Part 2: Comparative Analysis of Methodologies
We compare three distinct workflows. Select the approach based on your stage in the drug development pipeline.
| Feature | Method A: Intact Protein LC-MS | Method B: Targeted MRM (LC-QQQ) | Method C: Chiral LC-MS (Hydrolysate) |
| Primary Output | % Incorporation (Relative) | Absolute Quant (ng/mL) | Enantiomeric Excess (% ee) |
| Resolution | Global (Whole Protein) | Site-Specific (Peptide level) | Free Amino Acid Level |
| Stereo-Selectivity | Low (unless folded) | Low (C18 column) | High (Chiral Column) |
| Throughput | High (5 min/sample) | Medium (20 min/sample) | Low (45+ min/sample) |
| Sensitivity | Low (µM range) | High (nM range) | Medium (µM range) |
| Best For... | Rapid screening of clones/synthesis batches. | PK/PD studies; Site occupancy. | QC; Racemization checks. |
Detailed Technical Breakdown
Method A: High-Resolution Intact Mass (Orbitrap/Q-TOF)
-
Mechanism: Measures the total mass of the protein. The presence of (R)-4-Ethyl-Phe results in a distinct peak shifted by +28.03 Da per incorporation site.
-
Pros: Minimal sample prep; immediate confirmation of covalent attachment.
-
Cons: Cannot distinguish (R) from (S) isomers; difficult to quantify low-level incorporation (<5%) due to isotopic envelope overlap if the protein is large (>30 kDa).
Method B: Multiple Reaction Monitoring (MRM)[1]
-
Mechanism: Tryptic digestion followed by Triple Quadrupole (QQQ) analysis.
-
Key Transition: The Immonium Ion of 4-Ethyl-Phe is a critical reporter.
-
Phe Immonium:
120.08 -
4-Ethyl-Phe Immonium:
148.11
-
-
Pros: Highest sensitivity; confirms the exact location of incorporation.
-
Cons: Requires protease digestion (unnatural amino acids often block trypsin, requiring Chymotrypsin or Proteinase K).
Method C: Chiral Amino Acid Analysis (The "Gold Standard" for Quality)
-
Mechanism: Acid hydrolysis of the peptide followed by separation on a Chiral Crown Ether or Cyclodextrin column.
-
Pros: The only way to definitively prove the (R)-configuration was preserved.
-
Cons: Destroys the peptide context; requires harsh hydrolysis (
).
Part 3: Decision Logic & Workflows (Visualization)
Diagram 1: Method Selection Matrix
Caption: Decision tree for selecting the appropriate MS workflow based on analytical needs (Speed vs. Specificity vs. Chirality).
Part 4: Recommended Protocol (Method C: Chiral Validation)
Since mass shift (+28 Da) is trivial to detect by standard MS, the critical scientific gap is usually stereochemical purity . The following protocol details the separation of (R)-4-Ethyl-Phe from (S)-4-Ethyl-Phe and WT-Phe.
Sample Hydrolysis
-
Reagent:
(LC-MS grade) with 0.1% Phenol (scavenger). -
Procedure: Incubate peptide/protein (50 µg) in 200 µL HCl at 110°C for 24 hours in a vacuum-sealed glass vial.
-
Drying: Evaporate to dryness under nitrogen stream; reconstitute in Mobile Phase A.
LC-MS/MS Conditions
-
Column: CROWNPAK CR-I(+) (Daicel) or equivalent Crown Ether column.
-
Why? Crown ethers complex specifically with primary amines; the chiral shift is driven by the spatial fit of the side chain.
-
-
Mobile Phase:
-
A:
(Perchloric acid) in (pH 1.5). Note: Low pH is required for Crownpak stability and amine protonation. -
B: Acetonitrile.
-
-
Gradient: Isocratic 85% A / 15% B (Optimization required based on ethyl-group hydrophobicity).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 10°C (Lower temperature improves chiral resolution).
Mass Spectrometry Settings (QQQ)
Operate in Positive ESI mode. Monitor the following MRM transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| (R)-4-Ethyl-Phe | 194.1 | 148.1 | 20 | Quantifier (Immonium) |
| (R)-4-Ethyl-Phe | 194.1 | 131.1 | 35 | Qualifier (Tropylium-like) |
| Phenylalanine | 166.1 | 120.1 | 15 | WT Contaminant |
Diagram 2: Chiral Quantification Workflow
Caption: Step-by-step workflow for isolating and quantifying the (R)-isomer from a peptide matrix.
Part 5: Data Analysis & Interpretation[2]
Calculating Incorporation Efficiency
For Intact Mass (Method A), incorporation efficiency (
Critical Correction: Because the ethyl group increases hydrophobicity, the modified peptide often ionizes better in ESI than the WT. You must generate a standard curve mixing synthetic WT and synthetic Modified peptides at known ratios to determine the Response Factor (RF) .
Troubleshooting Common Issues
| Observation | Root Cause | Solution |
| Peak Broadening (Method C) | Column Overloading or pH Drift | Dilute sample; Ensure pH < 2.0 for Crownpak columns. |
| Low Sensitivity (Method B) | Poor fragmentation of UAA | Increase Collision Energy; 4-ethyl group stabilizes the ring, requiring higher energy to fragment. |
| Racemization Detected | Synthesis Conditions | Use less basic deprotection reagents (e.g., Piperazine vs Piperidine) during SPPS. |
References
-
PubChem. (2025).[2] 2-(4-Ethylphenyl)propanoic acid | C11H14O2.[2][3] National Library of Medicine. Available at: [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
